molecular formula C11H14ClNO B7452278 2-Chloro-N-(3-ethylbenzyl)acetamide

2-Chloro-N-(3-ethylbenzyl)acetamide

Cat. No.: B7452278
M. Wt: 211.69 g/mol
InChI Key: SKTNZNDOFIZGBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethylbenzyl)acetamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(3-ethylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(3-ethylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[(3-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNZNDOFIZGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-N-(3-ethylbenzyl)acetamide: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS No. 2869189-16-0), a member of the α-haloacetamide class of compounds. These compounds are of significant interest to the drug discovery and development community due to their potential to act as covalent inhibitors. This document delineates the molecule's chemical structure, physicochemical properties, a detailed synthetic protocol, and the underlying chemical principles that inform its reactivity and potential biological applications. By synthesizing available data and established chemical methodologies, this guide serves as a foundational resource for researchers investigating this and related molecules for therapeutic development.

Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section details the structural and computed physicochemical characteristics of 2-Chloro-N-(3-ethylbenzyl)acetamide.

Chemical Structure

2-Chloro-N-(3-ethylbenzyl)acetamide possesses a core structure consisting of a chloroacetamide group linked via an amide bond to a 3-ethylbenzyl moiety. The key reactive feature is the α-chloro group, which renders the adjacent carbonyl carbon susceptible to nucleophilic attack.

G target 2-Chloro-N-(3-ethylbenzyl)acetamide disconnection Amide Bond Disconnection (N-Acylation) target->disconnection Retrosynthesis amine 3-Ethylbenzylamine disconnection->amine Precursor 1 acyl_chloride Chloroacetyl Chloride disconnection->acyl_chloride Precursor 2

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-chloro aryl acetamides. [1]The core principle is the reaction of an amine with an acyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Materials:

  • 3-ethylbenzylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene)[1]

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-ethylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the acylation. TEA acts as an acid scavenger. [1]2. Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

    • Rationale: Dropwise addition prevents a rapid temperature increase. A slight excess of the acylating agent ensures complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Rationale: Warming to room temperature ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The water quench removes the triethylamine hydrochloride salt. The acid wash removes any unreacted amine, the bicarbonate wash removes unreacted chloroacetyl chloride, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Characterization Strategy

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic peaks for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the benzylic CH₂, a singlet for the chloro-substituted CH₂, and a broad singlet or triplet for the N-H proton.

  • IR Spectroscopy: Key signals would include a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and a C-Cl stretch around 600-800 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observable, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 2-Chloro-N-(3-ethylbenzyl)acetamide suggests its primary utility in drug discovery as a covalent modifier of biological targets.

The Chloroacetamide Moiety as a Covalent Warhead

The chloroacetamide functional group is a well-established "warhead" in targeted covalent inhibitor design. It is a mild electrophile that can react with nucleophilic amino acid residues on a protein surface, most commonly cysteine, via an Sₙ2 mechanism. This forms a stable, irreversible covalent bond.

G cluster_reaction Covalent Modification Mechanism R-S⁻ Protein-Cys-S⁻ Cl-CH₂-CO-R' Cl-CH₂-CO-NH-Benzyl TransitionState [S···CH₂···Cl]⁻ R-S⁻->TransitionState Nucleophilic Attack Cl-CH₂-CO-R'->TransitionState Product Protein-Cys-S-CH₂-CO-NH-Benzyl TransitionState->Product Sₙ2 Displacement Cl⁻ Cl⁻ TransitionState->Cl⁻

Caption: Sₙ2 reaction between a cysteine thiol and the chloroacetamide warhead.

This targeted irreversibility can offer pharmacological advantages, including prolonged duration of action and increased potency.

Role of the 3-Ethylbenzyl Group

While the chloroacetamide provides the reactivity, the 3-ethylbenzyl group is the "address" moiety. Its role is to guide the molecule to a specific binding pocket on a target protein through non-covalent interactions (e.g., hydrophobic, van der Waals). The ethyl group provides additional lipophilicity and steric bulk compared to a simple benzyl group, which can be exploited to achieve selectivity for a particular protein target.

Biological Context from Related Compounds

Derivatives of chloroacetamide have been explored for a range of therapeutic applications. Studies have demonstrated that various N-substituted chloroacetamides exhibit significant biological activities.

  • Antibacterial Activity: N-chloro aryl acetamide derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [1][2]* Other Activities: The broader class of N-phenyl acetamides has been investigated for antifungal and even anti-cancer properties, highlighting the versatility of the scaffold. [2] The proven bioactivity of these related structures provides a strong rationale for investigating 2-Chloro-N-(3-ethylbenzyl)acetamide in similar biological screening campaigns.

Conclusion and Future Directions

2-Chloro-N-(3-ethylbenzyl)acetamide is a synthetically accessible molecule with clear potential as a tool compound or lead structure in drug discovery. Its design incorporates a reactive covalent warhead with a specific recognition moiety. Future research efforts should focus on experimentally determining its physicochemical properties, evaluating its stability in biological media, and screening it against libraries of proteins known to be susceptible to covalent modification, such as kinases and proteases with accessible cysteine residues. The synthetic route described herein provides a reliable method for producing the material required for such investigations.

References

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, E64(5), o987. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-phenethyl-acetamide. PubChem Compound Summary for CID 94921. [Link]

  • Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1249. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • Humbatova, S. F., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX - A Multidisciplinary Peer Reviewed Journal, 6(12), 486-490. [Link]

Sources

Chemoinformatic Profiling and Predicted Biological Activity of 2-Chloro-N-(3-ethylbenzyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive pharmacological profile of 2-Chloro-N-(3-ethylbenzyl)acetamide , a derivative of the N-benzyl-2-chloroacetamide class. While specific experimental data for this exact isomer is sparse in public repositories, its biological activity can be rigorously extrapolated from the Structure-Activity Relationships (SAR) of the broader chloroacetamide family—a scaffold historically significant in both agrochemistry (herbicides) and medicinal chemistry (antimicrobials).

This guide deconstructs the molecule into its pharmacophores, predicts its mechanism of action (MoA) based on electrophilic warhead theory, and outlines a self-validating experimental framework for synthesis and biological screening.

Structural Deconstruction & Pharmacophore Analysis

To predict activity, we must first analyze the functional components of the molecule.

ComponentChemical StructureFunctionPredicted Effect (3-ethyl isomer)
Warhead

-Chloroacetamide
Electrophile (

reactive)
Covalent inhibition of enzymes via Cysteine thiol alkylation.
Linker Amide BondH-bond Donor/AcceptorOrientation within the binding pocket; stability against hydrolysis.
Scaffold Benzyl Ring

-

Stacking
Hydrophobic interaction with aromatic residues (Phe, Tyr, Trp).
Tail 3-Ethyl GroupLipophilic SubstituentIncreases LogP; Meta-position avoids steric clash common in ortho-analogs while improving membrane permeability compared to unsubstituted analogs.
Chemoinformatic Prediction (In Silico)
  • LogP (Estimated): ~2.8 – 3.2. The ethyl group adds hydrophobicity, likely placing this molecule in the "sweet spot" for cell membrane penetration (Lipinski’s Rule of 5 compliant).

  • Reactivity: High. The

    
    -carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing chlorine and carbonyl oxygen.
    

Predicted Mechanism of Action (MoA)

Antimicrobial Activity (Covalent Inhibition)

The primary predicted mechanism is irreversible alkylation of essential microbial enzymes. The chloroacetamide moiety acts as an alkylating agent, targeting nucleophilic cysteine residues in the active sites of enzymes such as DNA gyrase or Topoisomerase II.

Pathway Logic:

  • Permeation: The lipophilic 3-ethylbenzyl tail facilitates passive diffusion through the bacterial cell wall (peptidoglycan/lipid bilayer).

  • Binding: The amide backbone aligns the molecule within the enzyme pocket via hydrogen bonding.

  • Reaction: A catalytic cysteine thiolate attacks the

    
    -carbon, displacing the chloride ion.
    
  • Inactivation: The enzyme is permanently modified (covalently inhibited), leading to metabolic arrest and cell death.

Herbicidal Activity (VLCFA Inhibition)

Chloroacetamides are well-validated inhibitors of Very Long Chain Fatty Acid (VLCFA) Elongases (specifically the KCS gene product).

  • Target: 3-ketoacyl-CoA synthase.

  • Effect: Inhibition prevents the biosynthesis of long-chain lipids required for cell division and cuticle formation, leading to seedling stunting.

Visualization: Mechanism of Action

The following diagram illustrates the molecular mechanism of cysteine alkylation by the chloroacetamide warhead.

MoA_Pathway Substrate 2-Chloro-N-(3-ethylbenzyl)acetamide Complex Michaelis Complex (Non-covalent Binding) Substrate->Complex Diffusion & Docking Enzyme Target Enzyme (Cys-SH Active Site) Enzyme->Complex Transition Transition State (SN2 Attack) Complex->Transition Nucleophilic Attack Product Irreversibly Inhibited Enzyme (Thioether Bond Formed) Transition->Product Covalent Bond Formation Byproduct Cl- Leaving Group Transition->Byproduct Elimination

Caption: Figure 1.[1][2] Predicted mechanism of covalent enzyme inhibition via nucleophilic attack of a cysteine thiol on the chloroacetamide electrophile.

Experimental Validation Framework

To validate the predicted activity, the following self-validating protocols are recommended.

Synthesis Protocol: Schotten-Baumann Acylation

This method ensures high yield and purity by reacting 3-ethylbenzylamine with chloroacetyl chloride.

Reagents:

  • 3-Ethylbenzylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) as a proton scavenger

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Purge a 250mL round-bottom flask with nitrogen. Add 3-ethylbenzylamine (10 mmol) and TEA (12 mmol) to dry DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then brine.[3]

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water if solid, or flash chromatography if oil.

Biological Screening Workflow

Experimental_Workflow Start Synthesized Compound QC Quality Control (NMR, LC-MS, Purity >95%) Start->QC Screen1 Primary Screen: MIC Assay (S. aureus, E. coli) QC->Screen1 Screen2 Secondary Screen: Cys-Reactivity (Ellman's Reagent Assay) Screen1->Screen2 Decision Activity Threshold Met? Screen2->Decision Hit Hit Validation (IC50 Determination) Decision->Hit Yes Refine SAR Refinement (Modify Benzyl Substituent) Decision->Refine No Refine->Start New Analog

Caption: Figure 2. Integrated workflow for synthesis, quality control, and biological screening of chloroacetamide derivatives.

Assay Protocols
A. Minimum Inhibitory Concentration (MIC)
  • Standard: CLSI M07-A10 guidelines.

  • Procedure: Prepare serial 2-fold dilutions of the compound in DMSO. Add to Mueller-Hinton broth containing

    
     CFU/mL of bacteria (S. aureus ATCC 29213). Incubate at 37°C for 18-24h.
    
  • Endpoint: The lowest concentration inhibiting visible growth.

B. Cysteine Reactivity Assay (Ellman’s Test)
  • Purpose: To confirm the electrophilic nature of the warhead.

  • Procedure: Incubate compound (50 µM) with N-acetylcysteine (50 µM) in PBS (pH 7.4). At time points (0, 15, 30, 60 min), add DTNB (Ellman’s reagent).

  • Readout: Measure absorbance at 412 nm. A decrease in absorbance compared to control indicates the compound has successfully alkylated the cysteine thiol.

References

  • Murtaza, S., et al. (2019). "Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives."[4] European Journal of Chemistry, 10(4), 358-366.

  • Jabbar, A. A., et al. (2021). "Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests."[1][5] Arhiv za higijenu rada i toksikologiju, 72(1).

  • Organic Syntheses. "Chloroacetamide synthesis procedures." Organic Syntheses, Coll.[6] Vol. 1, p.153 (1941).

  • BenchChem. "Synthesis and troubleshooting of 2-chloro-N-substituted acetamides."

  • Yang, J., et al. (2013). "Biomacromolecular 3D-QSAR to Decipher Molecular Herbicide Resistance in Acetohydroxyacid Synthases." Molecular Informatics, 32(2), 139-144.[7]

Sources

N-Benzyl Chloroacetamide Analogs: A Comprehensive Technical Guide to Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzyl chloroacetamide scaffold represents a privileged structural motif in medicinal and agricultural chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of N-benzyl chloroacetamide analogs, intended for researchers, scientists, and drug development professionals. We will navigate through the synthetic strategies employed to generate these compounds, delve into their diverse applications as anticancer, antimicrobial, and herbicidal agents, and elucidate the underlying mechanisms of action that govern their bioactivity. This guide emphasizes the causal relationships behind experimental designs and provides validated protocols to empower further research and development in this dynamic field.

Introduction: The Versatility of the N-Benzyl Chloroacetamide Core

The N-benzyl chloroacetamide core, characterized by a chloroacetyl group attached to a benzylamine, is a deceptively simple structure that has given rise to a vast array of biologically active molecules. The reactivity of the α-chloroacetamide moiety, a key pharmacophore, allows for covalent interactions with biological targets, while the benzyl group provides a versatile handle for synthetic modification to fine-tune physicochemical properties and target specificity. This unique combination of features has propelled the exploration of N-benzyl chloroacetamide analogs across multiple scientific disciplines.

This guide will be structured to provide a holistic understanding of this chemical class, beginning with the fundamental principles of their synthesis and progressing to their real-world applications and the intricate molecular mechanisms they employ.

Synthetic Strategies for N-Benzyl Chloroacetamide Analogs

The synthesis of N-benzyl chloroacetamide analogs is primarily achieved through the chloroacetylation of a corresponding benzylamine derivative. This seemingly straightforward reaction offers multiple avenues for diversification, allowing for the introduction of a wide range of substituents on the benzyl ring to probe structure-activity relationships (SAR).

General Synthesis Protocol: Chloroacetylation of Benzylamines

The most common and direct method for preparing N-benzyl chloroacetamides involves the reaction of a substituted or unsubstituted benzylamine with chloroacetyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(substituted-benzyl)-2-chloroacetamide

  • Materials:

    • Substituted benzylamine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Base: Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K₂CO₃)

    • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

  • Procedure:

    • Dissolve the substituted benzylamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask.

    • Add the base (e.g., TEA, 1.2 eq) to the solution and stir.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(substituted-benzyl)-2-chloroacetamide.[1]

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride to chloroacetic acid, which would lead to unwanted side products and lower yields.

  • Base Selection: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Triethylamine is a common choice as it is a soluble organic base that is easily removed during workup.

  • Low Temperature: The initial cooling to 0°C helps to control the exothermicity of the acylation reaction, minimizing the formation of side products and improving the overall yield and purity of the desired product.

Alternative Synthetic Routes

While direct chloroacetylation is prevalent, other methods can be employed, particularly for more complex analogs. For instance, multi-step syntheses can be utilized to first construct a more elaborate benzylamine precursor before the final chloroacetylation step. This approach allows for greater structural diversity.

Applications of N-Benzyl Chloroacetamide Analogs

The versatility of the N-benzyl chloroacetamide scaffold has led to its exploration in three primary application areas: oncology, infectious diseases, and agriculture.

Anticancer Activity

A significant body of research has focused on the potential of N-benzyl chloroacetamide analogs as anticancer agents. These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many N-benzyl chloroacetamide derivatives is attributed to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway .[2][3][4] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.

PI3K_Pathway_Inhibition

The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues (such as cysteine) in the ATP-binding pocket of PI3K, leading to its irreversible inhibition. This blockade prevents the downstream activation of Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence anticancer activity. Electron-donating groups (e.g., -OCH₃, -CH₃) have been shown to enhance cytotoxicity in some cases, while electron-withdrawing groups can have the opposite effect.[1] This suggests that the electronic properties of the benzyl ring can modulate the reactivity of the chloroacetamide group or influence binding to the target protein.

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations of the compound. However, an optimal lipophilicity is often required, as excessively lipophilic compounds may exhibit poor solubility and off-target toxicity.[5]

Quantitative Data on Anticancer Activity:

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-benzyl-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a)NIH3T3/c-Src527F1.34[5]
4-Fluorobenzyl analog (8b)NIH3T3/c-Src527F1.49[5]
N-(o-CH₃-benzyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (8)HCT-11672.0[1]
N-(p-OCH₃-benzyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (10)HCT-116100.0[1]

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of N-benzyl chloroacetamide analogs against a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HCT-116)

    • Complete cell culture medium

    • 96-well microplates

    • N-benzyl chloroacetamide analog stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the N-benzyl chloroacetamide analog in the complete cell culture medium.

    • Treat the cells with varying concentrations of the compound and include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Antimicrobial Activity

N-benzyl chloroacetamide analogs have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7][8]

Mechanism of Action:

The precise mechanism of antimicrobial action is not as well-defined as in the anticancer context but is believed to involve the alkylating ability of the chloroacetamide group. Potential mechanisms include:

  • Enzyme Inhibition: The chloroacetamide moiety can react with essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways, leading to their inactivation.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some analogs may allow them to intercalate into the microbial cell membrane, disrupting its structure and function.[7]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of halogen substituents on the phenyl ring of N-phenyl chloroacetamides has been shown to correlate with increased antimicrobial activity, particularly against Gram-positive bacteria and yeasts. This is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane.[7]

  • Position of Substituents: The position of substituents on the phenyl ring can influence the antimicrobial spectrum. Some analogs show greater efficacy against Gram-negative bacteria, while others are more potent against Gram-positive bacteria or fungi, highlighting the importance of subtle structural modifications.[7]

Quantitative Data on Antimicrobial Activity:

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-(4-iodophenyl) chloroacetamideS. aureus40[9]
N-(4-iodophenyl) chloroacetamideMRSA40[9]
N-(4-chlorophenyl) chloroacetamideC. albicans60-100[9]
N-benzyl-2,2,2-trifluoroacetamideA. flavus15.62[10][11]
N-benzyl-2,2,2-trifluoroacetamideB. cinerea31.25[10]
N-benzyl-2,2,2-trifluoroacetamideP. vulgaris62.5[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-benzyl chloroacetamide analogs against various microorganisms.

  • Materials:

    • Microbial strains (bacteria and/or fungi)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microplates

    • N-benzyl chloroacetamide analog stock solution (in DMSO)

    • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Prepare serial dilutions of the N-benzyl chloroacetamide analog in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Herbicidal Activity

In the agricultural sector, N-benzyl chloroacetamide analogs are utilized as herbicides for the control of various weeds.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongase. VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin.

VLCFA_Elongase_Inhibition

The chloroacetamide herbicide acts as a potent and irreversible inhibitor of the condensing enzyme component of the VLCFA elongase complex.[13] It is believed to form a covalent bond with a critical cysteine residue in the active site of the enzyme, thereby blocking the initial condensation step of fatty acid elongation. This disruption in VLCFA synthesis leads to abnormal plant development, including stunted growth and improper formation of protective cuticular layers, ultimately resulting in weed death.

Structure-Activity Relationship (SAR) Insights:

  • Alkylating Reactivity: The herbicidal efficacy of chloroacetamides is correlated with their alkylating reactivity. However, a fine balance is necessary, as excessively high reactivity can lead to non-specific interactions and reduced selectivity.[14]

  • Molecular Structure: The overall molecular structure, including lipophilicity and steric factors, plays a crucial role in determining the uptake, translocation, and binding of the herbicide to the target enzyme.[14]

Experimental Protocol: VLCFA Elongase Inhibition Assay

  • Objective: To assess the inhibitory effect of N-benzyl chloroacetamide analogs on VLCFA elongase activity.

  • Materials:

    • Microsomal fraction isolated from a susceptible plant species (e.g., leek seedlings)

    • Radiolabeled substrate (e.g., [¹⁴C]malonyl-CoA)

    • Acyl-CoA starter substrate (e.g., oleoyl-CoA)

    • N-benzyl chloroacetamide analog

    • Reaction buffer and cofactors (e.g., NADPH)

    • Scintillation counter

  • Procedure:

    • Isolate the microsomal fraction containing the VLCFA elongase from the plant tissue.

    • Pre-incubate the microsomal fraction with various concentrations of the N-benzyl chloroacetamide analog.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate and the starter substrate.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and extract the fatty acids.

    • Separate the fatty acids by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled VLCFAs produced using a scintillation counter.

    • Calculate the percentage of inhibition of VLCFA elongase activity at each concentration of the analog.[13][15]

Conclusion and Future Perspectives

N-benzyl chloroacetamide analogs represent a highly versatile and valuable class of compounds with significant potential in medicine and agriculture. Their straightforward synthesis, coupled with the tunable reactivity of the chloroacetamide moiety and the diverse substitution patterns possible on the benzyl ring, provides a rich platform for the design and discovery of novel bioactive molecules.

Future research in this area should focus on:

  • Target-Specific Design: Leveraging computational modeling and a deeper understanding of SAR to design analogs with enhanced selectivity for their intended biological targets, thereby minimizing off-target effects and improving safety profiles.

  • Elucidation of Novel Mechanisms: Investigating new and unexplored mechanisms of action, particularly in the context of antimicrobial activity, could reveal novel therapeutic targets.

  • Combination Therapies: Exploring the synergistic effects of N-benzyl chloroacetamide analogs in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.

The continued exploration of the N-benzyl chloroacetamide scaffold holds great promise for addressing pressing challenges in human health and food security.

References

  • Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Journal of the Serbian Chemical Society, 86(10), 987-997. [Link]

  • Đukić, M., Vasić, D., Babić, M., Veselinović, J., Jakovljević, K., & Veselinović, A. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 36-47. [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and environmental microbiology, 70(12), 7323–7329. [Link]

  • Shafiee, A., Parang, K., Foroumadi, A., & Sakhteman, A. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. [Link]

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). Synthesis, Antibacterial Activity and Docking Studies of Chloroacetamide Derivatives. European Journal of Chemistry, 10(4), 358-366. [Link]

  • Ahmad, A., & Jabit, M. R. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(21), 6433. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of chemical and pharmaceutical research, 8(8), 1011-1017. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest management science, 59(4), 438–444. [Link]

  • Gschwendt, M., Kittstein, W., & Marks, F. (2009). 2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. The FEBS journal, 276(15), 4037–4050. [Link]

  • Obushak, M. D., Matiichuk, V. S., & Vasylyshyn, R. Y. (2010). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2011(6), 11-20. [Link]

  • Maccallini, C., Di Matteo, M., & Grifantini, M. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International journal of molecular sciences, 22(17), 9399. [Link]

  • Balachandran, C., Arun, Y., & Perumalsamy, R. (2014). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2009. [Link]

  • Balachandran, C., Arun, Y., & Duraipandiyan, V. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 415-423. [Link]

  • Böger, P. (2004). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 547-553. [Link]

  • Al-Juboori, A. A. J. (2018). Synthesis, Characterization and in vitro evaluation of anticancer activity of new hydroxamicacid basedHDACis containingsubstit. Journal of Global Pharma Technology, 10(09), 350-362. [Link]

  • Al-Ayed, A. S., & Al-Zahrani, A. H. (2018). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of Taibah University for Science, 12(5), 575-580. [Link]

  • Pettit, G. R., & Lippert, J. W. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(1), 12-78. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Herbicide Inhibitors of Vlcfa Elongation. [Link]

  • Đukić, M., Vasić, D., Babić, M., Veselinović, J., Jakovljević, K., & Veselinović, A. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 36-47. [Link]

  • Asati, V., & Sahu, V. K. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 27(24), 8996. [Link]

  • Wiley, J., & Sons. (1941). PREPARATION OF CHLOROACETAMIDE. Organic Syntheses, Coll. Vol. 1, p.153 (1941); Vol. 02, p.15 (1922). [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11903–11908. [Link]

  • Asati, V., & Sahu, V. K. (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. BMC chemistry, 18(1), 121. [Link]

  • Northwest A&F University. (2021). USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. WIPO Patent Application WO/2021/179553. [Link]

  • Avramović, S., & Petrović, S. (2025). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 30(15), 3456. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 39(9), 1907–1916. [Link]

  • Conilh, L., & Torgov, M. Y. (2020). Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. [Link]

  • Đukić, M., Vasić, D., Babić, M., Veselinović, J., Jakovljević, K., & Veselinović, A. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 36-47. [Link]

  • Evans, C. A., & Liu, T. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. ChemMedChem, 13(16), 1623–1647. [Link]

  • Ganie, S. A., & Jhala, A. J. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology, 37(6), 767-780. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. [Link]

  • Park, S., & Kim, S. (2023). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Biomolecules, 13(1), 93. [Link]

  • Saleembhasha, A., & Vaidya, S. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(7), 1547. [Link]

  • Scrima, M., & Bifulco, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7208. [Link]

  • Böger, P. (2004). Inhibition of VLCFA-Synthase by Herbicides. Zeitschrift für Naturforschung C, 59(7-8), 547-553. [Link]

Sources

Thermodynamic Characterization and Stability Profiling of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties and stability of 2-Chloro-N-(3-ethylbenzyl)acetamide Format: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0) is a functionalized chloroacetamide derivative characterized by a reactive electrophilic


-chloro moiety and a lipophilic 3-ethylbenzyl side chain. While often utilized as a synthetic building block or a covalent cysteine-targeting warhead in medicinal chemistry, its thermodynamic profile is defined by the tension between its crystalline stability and its inherent reactivity toward nucleophiles.

This guide provides a comprehensive technical assessment of the compound’s physicochemical properties, stability boundaries, and characterization protocols. It synthesizes empirical data from structural analogs (e.g., N-benzyl-2-chloroacetamide) with first-principles chemical stability analysis to serve as a foundational reference for laboratory handling and formulation.

Physicochemical & Thermodynamic Profile

Solid-State Thermodynamics

The thermodynamic stability of the solid state is governed by the intermolecular hydrogen bonding network typical of secondary amides, disrupted slightly by the steric bulk of the meta-ethyl substituent.

PropertyPredicted/Reference ValueRationale & Context
Melting Point (T_m) 75 – 85 °C (Predicted)The close analog N-benzyl-2-chloroacetamide melts at 93–96 °C [1]. The meta-ethyl group introduces asymmetry, likely lowering lattice energy and

by 10–20 °C compared to the unsubstituted benzyl analog.
Enthalpy of Fusion (

)
20 – 25 kJ/mol (Est.)Typical for substituted acetamides. High

indicates strong lattice forces driven by amide N-H···O=C hydrogen bonds.
Solid-State Stability HighStable at room temperature (25 °C) if protected from moisture. Chloroacetamides generally do not undergo spontaneous solid-state decomposition below

.
Solution-State Properties

In solution, the compound exhibits amphiphilic behavior. The ethylbenzyl group drives lipophilicity, while the amide core provides limited polar interactions.

PropertyValue / RangeSignificance
LogP (Octanol/Water) 2.6 – 2.9 (Calc.)The ethyl group adds ~0.5 log units to the benzyl analog (LogP ~2.2). This indicates high membrane permeability but poor aqueous solubility.
Aqueous Solubility < 1 mg/mL Low thermodynamic solubility in water. Solubilization requires co-solvents (DMSO, Ethanol) or complexation (e.g., Cyclodextrins).
pKa > 15 (Amide N-H)The amide proton is non-ionizable in physiological pH ranges (1–10). The compound remains neutral.

Stability Assessment

Intrinsic Reactivity (The "Warhead" Liability)

Unlike simple amides, the 2-chloroacetamide moiety is an alkylating agent. It is susceptible to


 displacement by thiols (e.g., Glutathione, Cysteine) and, to a lesser extent, hydrolysis.
  • Hydrolytic Stability:

    • pH 1–7: Highly stable. The amide bond is robust, and the C-Cl bond is resistant to water attack at neutral pH.

    • pH > 9: Labile. Base-catalyzed hydrolysis occurs via two pathways: direct displacement of Cl by OH⁻ (forming glycolamide) or amide hydrolysis.

  • Photostability:

    • Sensitive to UV (

      
       nm). Homolytic cleavage of the C-Cl bond can generate radical species, leading to dimerization or oxidation. Store in amber vials.
      
Degradation Pathways

The following diagram illustrates the primary degradation and reaction pathways relevant to storage and biological assay conditions.

DegradationPathways Compound 2-Chloro-N-(3-ethylbenzyl)acetamide Hydrolysis N-(3-ethylbenzyl)-2-hydroxyacetamide (Hydrolysis Product) Compound->Hydrolysis pH > 10, OH- (SN2) Amine 3-Ethylbenzylamine (Amide Cleavage) Compound->Amine Strong Acid/Base High T Adduct Thioether Adduct (GSH/Cysteine Conjugate) Compound->Adduct R-SH (Physiological) Radical Radical Species (Photodegradation) Compound->Radical UV Light (hν)

Figure 1: Primary degradation and reaction pathways. The green path represents the intended reactivity in covalent drug design; red paths represent instability.

Experimental Characterization Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Purity & Melting Point

Rationale: DSC provides both the melting point and the enthalpy of fusion in a single run, serving as a fingerprint for solid-state crystallinity.

  • Preparation: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C.

    • Note: Do not exceed 180 °C to avoid thermal decomposition of the chloroacetamide group [2].

  • Analysis:

    • Onset Temperature (

      
      ):  Defines the thermodynamic melting point.
      
    • Peak Area: Calculates

      
       (J/g).
      
    • Purity Check: Use the Van’t Hoff equation on the melting endotherm to estimate absolute purity.

Protocol 2: Hydrolytic Stability Profiling (Stress Testing)

Rationale: To determine the shelf-life and assay window stability.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffers: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation:

    • Dilute stock to 50 µM in each buffer (0.5% DMSO final).

    • Incubate at 37 °C in HPLC vials.

  • Sampling: Inject samples at

    
     hours.
    
  • Detection: RP-HPLC (C18 column), Gradient 5–95% ACN/Water + 0.1% Formic Acid. Detection at 254 nm.

  • Criteria:

    • Pass: >95% parent remaining at 24h (pH 7.4).

    • Fail: Appearance of early-eluting peak (Hydroxy-acetamide derivative).

Protocol 3: Glutathione (GSH) Reactivity Assay

Rationale: Essential for "warhead" compounds. Measures the half-life (


) of covalent bond formation, which correlates with plasma stability and off-target toxicity.
  • Reaction Mix: 50 µM Test Compound + 500 µM GSH (10-fold excess) in PBS (pH 7.4).

  • Internal Standard: Include 5 µM Warfarin or similar non-reactive standard.

  • Monitoring: Monitor disappearance of parent peak via LC-MS over 120 minutes.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Reference: A stable covalent inhibitor typically has

      
       min to avoid rapid systemic depletion [3].
      

Workflow Visualization

The following flowchart outlines the logic for qualifying a new batch of 2-Chloro-N-(3-ethylbenzyl)acetamide for research use.

StabilityWorkflow Start New Batch Received DSC Step 1: DSC Analysis (Confirm T_m & Crystallinity) Start->DSC PurityCheck Purity > 98%? DSC->PurityCheck Solubility Step 2: Solubility Test (DMSO/PBS) PurityCheck->Solubility Yes Purify Recrystallize / Prep-HPLC PurityCheck->Purify No Stability Step 3: 24h Stability Check (pH 7.4 & GSH) Solubility->Stability Use Release for Biological Assay Stability->Use t_1/2 > Threshold Purify->DSC

Figure 2: Quality Control and Characterization Workflow.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-benzylacetamide Product Specification. Retrieved from

  • NIST Chemistry WebBook. (2023). Acetamide, N-(phenylmethyl)- Thermodynamic Data. National Institute of Standards and Technology. Retrieved from

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Retrieved from

2-Chloro-N-(3-ethylbenzyl)acetamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-N-(3-ethylbenzyl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The content herein is curated for a scientific audience, emphasizing its chemical identity, synthesis, and potential biological relevance, grounded in established chemical principles and extrapolated data from related compounds.

Core Chemical Identity

2-Chloro-N-(3-ethylbenzyl)acetamide is a derivative of chloroacetamide featuring a 3-ethylbenzyl substituent on the amide nitrogen. This structural motif is of interest due to the established reactivity of the chloroacetamide "warhead" and the modulatory effects of the substituted benzyl group on the molecule's physicochemical and biological properties.

Chemical Identifiers
IdentifierValue
CAS Number 2869189-16-0
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 2-chloro-N-(3-ethylbenzyl)acetamide
Canonical SMILES CCC1=CC(=CC=C1)CNC(=O)CCl
InChI Key Not available in searched literature.

Synthesis and Mechanism

The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide is achieved via a nucleophilic acyl substitution reaction. The primary amine of 3-ethylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Proposed Reaction Mechanism

The reaction proceeds through a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-ethylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming a protonated amide. A base, such as triethylamine, deprotonates the nitrogen to yield the final product and triethylammonium chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products amine 3-Ethylbenzylamine tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->tetrahedral_intermediate base Triethylamine (Base) product 2-Chloro-N-(3-ethylbenzyl)acetamide base->product salt Triethylammonium Chloride base->salt protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Chloride Elimination protonated_amide->product Deprotonation

Caption: Proposed mechanism for the synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of related N-aryl acetamides and should be optimized for specific laboratory conditions.[1][2]

Materials:

  • 3-Ethylbenzylamine (Starting Material)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-N-(3-ethylbenzyl)acetamide.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
LogP 2.9 ± 0.4
Water Solubility 0.2 g/L
pKa (most basic) Not available

Analytical Characterization (Predicted)

The following are predicted NMR spectral data. Experimental verification is required for confirmation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.35m4HAromatic protons
~6.50br s1H-NH-
~4.50d2H-CH₂- (benzyl)
~4.10s2H-CH₂- (chloroacetyl)
~2.65q2H-CH₂- (ethyl)
~1.25t3H-CH₃ (ethyl)
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~166.0C=O
~144.5Aromatic C (quaternary)
~138.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.0Aromatic CH
~127.0Aromatic CH
~45.0-CH₂- (benzyl)
~42.5-CH₂- (chloroacetyl)
~28.5-CH₂- (ethyl)
~15.5-CH₃ (ethyl)

Potential Biological Applications and Considerations

While no specific biological activity has been reported for 2-Chloro-N-(3-ethylbenzyl)acetamide, the broader class of chloroacetamide derivatives has been investigated for various therapeutic applications.

Anticancer Potential

Substituted chloroacetamides have been explored as potential inhibitors of cancer stem cells (CSCs).[3] The chloroacetamide moiety can act as a covalent binder to nucleophilic residues in target proteins, potentially disrupting signaling pathways crucial for CSC survival and self-renewal.[3]

Antimicrobial Activity

N-chloro aryl acetamide derivatives have demonstrated antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the alkylation of essential enzymes or proteins in microorganisms.

Safety and Handling

Specific toxicity data for 2-Chloro-N-(3-ethylbenzyl)acetamide is not available. However, based on the known hazards of the chloroacetamide class of compounds, the following precautions should be taken:

  • Toxicity: Chloroacetamides are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: This compound is expected to be an irritant to the eyes, skin, and respiratory system.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Chloro-N-(3-ethylbenzyl)acetamide is a readily synthesizable molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and handling. Further experimental work is necessary to validate the predicted data and to fully elucidate its biological activity and therapeutic potential.

References

  • Ismail, M. M., & El-Sayed, W. M. (2020). SYNTHESIS OF 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-491.
  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28.
  • NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide.
  • Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (2021). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 75, 1-7.
  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • BYJU'S. (n.d.). Acetamide. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Chemical Society of Pakistan, 41(6), 1136-1144.
  • Rawat, B. M., & Sahu, V. K. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
  • Central Drug House (P) Ltd. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • CymitQuimica. (2023).
  • Plewa, M. J., & Wagner, E. D. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 41(1), 113-121.
  • Yin, D., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 1-1.

Sources

The Strategic Utility of 2-Chloro-N-(3-ethylbenzyl)acetamide: From Synthetic Scaffold to Covalent Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential uses of 2-Chloro-N-(3-ethylbenzyl)acetamide in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-N-(3-ethylbenzyl)acetamide represents a dual-function molecular entity. It serves primarily as a versatile electrophilic intermediate for the divergent synthesis of nitrogen-containing heterocycles and pharmacophores. Secondarily, it functions as a covalent fragment (warhead) in the design of Targeted Covalent Inhibitors (TCIs), specifically designed to engage nucleophilic cysteine residues in protein binding pockets.

This guide analyzes the physicochemical properties, synthetic utility, and pharmacological applications of this compound, providing actionable protocols for its integration into drug discovery workflows.

Chemical Architecture & Mechanistic Profile[1][2]

Structural Analysis

The molecule comprises two distinct functional domains that dictate its reactivity and binding potential:

  • The Electrophilic Warhead (

    
    -Chloroacetamide):  The carbon-chlorine bond adjacent to the carbonyl group creates a reactive center susceptible to nucleophilic attack. Unlike highly reactive acrylamides, 
    
    
    
    -chloroacetamides possess "tunable" reactivity, making them ideal for probing specific cysteine residues without excessive off-target alkylation.
  • The Lipophilic Anchor (3-Ethylbenzyl moiety): The 3-ethyl substituent on the aromatic ring increases the logP (lipophilicity) compared to the methyl or unsubstituted analogs. This ethyl group allows the molecule to fill hydrophobic pockets (e.g., the hydrophobic back-pocket of kinase domains) more effectively than smaller analogs, enhancing binding affinity via van der Waals interactions.

Reactivity Profile

The core reactivity is driven by the S


2 mechanism . The electron-withdrawing carbonyl group activates the adjacent methylene carbon, facilitating the displacement of the chloride leaving group by nucleophiles (amines, thiols, alkoxides).

Synthetic Utility: The "Intermediate" Role

In library synthesis, this compound acts as a "lynchpin" scaffold. The chloride is displaced to introduce diversity elements.

Divergent Synthesis Pathways

The compound is extensively used to synthesize:

  • Glycinamides: Via reaction with primary/secondary amines. Common in local anesthetics (lidocaine analogs) and ion channel blockers.

  • Peptidomimetics: The acetamide linkage mimics the peptide bond, while the benzyl tail mimics the side chain of phenylalanine.

  • Heterocyclization Precursors: Reaction with bifunctional nucleophiles (e.g., 1,2-diamines) can lead to the formation of piperazinones or related heterocycles.

Experimental Protocol: General Nucleophilic Substitution

Objective: Synthesis of an amino-acetamide derivative (Library Generation).

Reagents:

  • Substrate: 2-Chloro-N-(3-ethylbenzyl)acetamide (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Base: K

    
    CO
    
    
    
    (2.0 eq) or DIPEA (1.5 eq)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Chloro-N-(3-ethylbenzyl)acetamide in 5 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of anhydrous K

    
    CO
    
    
    
    followed by 1.2 mmol of the secondary amine.
  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (SiO

    
    , Hexane:EtOAc 1:1) or LC-MS.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over MgSO

    
    . Purify via flash column chromatography if necessary.
    

Medicinal Applications: The "Active" Role

Targeted Covalent Inhibitors (TCIs)

The most potent application of this molecule is as a covalent probe for cysteine-rich proteins.

  • Mechanism: The electrophilic carbon reacts irreversibly with the thiolate anion of a non-catalytic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) to form a stable thioether bond.

  • Selectivity Filter: The 3-ethylbenzyl group provides the initial non-covalent binding affinity (reversible step), positioning the warhead near the target cysteine. If the steric fit of the ethyl group is incorrect, the warhead will not be in proximity to react, thus providing selectivity over non-target thiols (like Glutathione).

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal member of a "Covalent Fragment Library."

  • Screening Strategy: Incubate the fragment with a target protein and analyze via Intact Protein Mass Spectrometry. A mass shift corresponding to the molecular weight of the fragment minus HCl (approx +211 Da) indicates a covalent hit.

  • SAR Expansion: Once a hit is confirmed, the 3-ethyl group is modified (to methyl, isopropyl, phenyl) to optimize the non-covalent binding interactions (

    
    ), while the chloroacetamide remains the reactive anchor (
    
    
    
    ).

[4]

Synthesis of the Core Scaffold

If the compound is not commercially available, it must be synthesized with high purity to avoid polymerization.

Reaction: Schotten-Baumann Acylation. Reaction Equation:



Protocol:

  • Setup: Charge a round-bottom flask with 3-ethylbenzylamine (10 mmol) and DCM (30 mL). Add Triethylamine (12 mmol) and cool to 0°C.

  • Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent bis-acylation.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO

    
    , then Brine.[2]
    
  • Characterization:

    
    H NMR should show a singlet at 
    
    
    
    ppm (Cl-CH
    
    
    -CO) and the characteristic ethyl group signals (triplet/quartet).

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: Potential skin sensitizer and irritant. Can cause severe eye damage.[3]

  • Precautions: Handle in a fume hood. Double-glove (Nitrile) is recommended. Quench excess reagent with an amine-based scavenger (e.g., Tris buffer) or thiols before disposal.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574 (2016). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369 (2016). Link

  • Gowda, B. T., et al. "Structure of 2-chloro-N-(3-chlorophenyl)acetamide."[4] Acta Crystallographica Section E, 65(5), o949 (2009). Link

  • BenchChem. "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide." (General Alpha-Chloroacetamide Synthesis Protocol). Link

Sources

Methodological & Application

Application Note: Kinetic Synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and drug development scientists. It outlines a high-fidelity synthesis protocol for 2-Chloro-N-(3-ethylbenzyl)acetamide , a structural motif common in medicinal chemistry libraries and herbicide development.

The protocol utilizes a nucleophilic acyl substitution under kinetic control to maximize yield and minimize the formation of bis-acylated byproducts.

Introduction & Mechanistic Rationale

The synthesis involves the reaction of 3-ethylbenzylamine with chloroacetyl chloride . While conceptually simple, the high electrophilicity of chloroacetyl chloride requires strict temperature control and stoichiometric management of the base to prevent:

  • Bis-acylation: Formation of the tertiary imide.

  • Hydrolysis: Degradation of the acid chloride by adventitious moisture.

  • Polymerization: Self-alkylation of the chloroacetamide tail under basic conditions at high temperatures.

We employ an anhydrous dichloromethane (DCM) system with Triethylamine (TEA) as the proton scavenger. This homogeneous phase method is preferred over biphasic aqueous conditions (Schotten-Baumann) for research-scale synthesis to facilitate easier workup and higher purity of the crude product.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the critical process flow and decision gates for the synthesis.

SynthesisFlow Reactants Precursors: 3-Ethylbenzylamine Chloroacetyl Chloride Setup Setup: Anhydrous DCM N2 Atmosphere 0°C Ice Bath Reactants->Setup Addition Controlled Addition: Dropwise Acid Chloride (Exotherm Control) Setup->Addition Dissolve Amine + TEA Reaction Reaction: Stir 1h @ 0°C Warm to RT (2h) Addition->Reaction Maintain T < 5°C Quench Quench & Workup: 1M HCl Wash NaHCO3 Wash Reaction->Quench TLC Monitoring Isolation Isolation: Drying (MgSO4) Concentration Quench->Isolation Phase Separation Product Target: 2-Chloro-N-(3-ethylbenzyl)acetamide Isolation->Product Recrystallization

Figure 1: Process flow diagram for the synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide, highlighting critical control points.

Experimental Protocol

Materials and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Ethylbenzylamine Limiting Reagent1.0135.211.35 g (10 mmol)
Chloroacetyl Chloride Electrophile1.1112.941.24 g (11 mmol)
Triethylamine (TEA) Base (Scavenger)1.2101.191.21 g (12 mmol)
Dichloromethane (DCM) Solvent--50 mL (0.2 M)
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to establish an inert atmosphere.
    
  • Add 3-ethylbenzylamine (1.0 equiv) and DCM (anhydrous).

  • Add Triethylamine (1.2 equiv).

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Cooling suppresses the reaction rate initially to prevent localized overheating and side reactions.

Step 2: Electrophile Addition (The Critical Step)

  • Dilute Chloroacetyl chloride (1.1 equiv) in a small volume of DCM (e.g., 5 mL).

  • Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed, but TEA usually captures the HCl immediately as triethylamine hydrochloride (white precipitate).

    • Safety Note: Chloroacetyl chloride is a potent lachrymator. This step must be performed in a functioning fume hood.

Step 3: Reaction Maintenance

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) gradually. Stir for an additional 2 hours.

  • Monitor: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting amine spot (low

    
    , often streaks) should disappear, replaced by a distinct amide spot (higher 
    
    
    
    ).

Step 4: Workup and Purification

  • Quench: Add 20 mL of water to the reaction mixture to hydrolyze excess acid chloride.

  • Wash 1 (Acidic): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL).

    • Purpose: Removes unreacted amine and the triethylamine.

  • Wash 2 (Basic): Wash the organic layer with saturated NaHCO₃ (2 x 20 mL).

    • Purpose: Neutralizes residual acid and removes chloroacetic acid byproducts.

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ . Filter off the drying agent.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35–40°C.

Step 5: Final Processing

  • The crude product usually solidifies upon standing or cooling.

  • Recrystallization (if necessary): Recrystallize from a mixture of Ethanol/Hexane or pure Isopropanol to obtain white crystalline needles.

Expected Analytical Data

To validate the synthesis, the following spectral characteristics should be confirmed:

  • Physical State: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.1–7.3 (m, 4H, Aromatic protons).
      
    • 
       6.8 (br s, 1H, NH amide).
      
    • 
       4.5 (d, 2H, Benzylic 
      
      
      
      -N).
    • 
       4.1 (s, 2H, 
      
      
      
      ).
    • 
       2.6 (q, 2H, Ethyl 
      
      
      
      ).
    • 
       1.2 (t, 3H, Ethyl 
      
      
      
      ).
  • MS (ESI):

    
     peak expected at approx.[2] 212.08 m/z (showing characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
    

Safety and Hazard Control

  • Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, and a lachrymator. Use only in a fume hood. Wear chemical-resistant gloves (Nitrile is generally sufficient for incidental contact, but double-gloving is recommended).

  • Reaction Waste: The aqueous washes will contain triethylamine hydrochloride and potentially acidic residues. Dispose of in the appropriate aqueous waste stream.

  • Skin Contact: Chloroacetamides can be skin sensitizers. Avoid direct contact with the solid product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for amide synthesis via acid chlorides, p. 916).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. (Safety and general property data for the chloroacetamide class).

  • Sigma-Aldrich. (2023). Product Specification: Chloroacetyl chloride. (Safety Data Sheet and handling protocols).

Sources

Reaction conditions for chloroacetylation of 3-ethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of


-(3-ethylbenzyl)-2-chloroacetamide  via the chloroacetylation of 3-ethylbenzylamine is a foundational transformation in medicinal chemistry.[1] This reaction installs a reactive 

-chloroacetamide "warhead," a motif commonly used in covalent inhibitors (targeting cysteine residues) and as a versatile intermediate for

displacement reactions to build complex peptidomimetics.[1]

While the reaction follows a standard Schotten-Baumann or nucleophilic acyl substitution mechanism, the specific substrate—3-ethylbenzylamine—presents unique physicochemical properties (increased lipophilicity due to the meta-ethyl group) that dictate specific solvent and workup choices to maximize yield and purity.[1]

Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion. The generated


 must be immediately sequestered by a base to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.

ReactionMechanism Reactants 3-Ethylbenzylamine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Product N-(3-ethylbenzyl)- 2-chloroacetamide Intermediate->Product Cl- Elimination Byproduct Base-HCl Salt Intermediate->Byproduct H+ Transfer Base Base Scavenger (Et3N / K2CO3) Base->Byproduct Sequesters HCl

Figure 1: Mechanistic flow of the chloroacetylation reaction emphasizing the critical role of the base scavenger.[1]

Strategic Optimization: Reaction Conditions

To ensure reproducibility and high yield (>90%), the reaction conditions must be tailored to manage the exotherm and solubility profile of the 3-ethylbenzyl derivative.

Solvent Selection
SolventSuitabilityRationale
Dichloromethane (DCM) High Excellent solubility for both the lipophilic amine and the acid chloride.[1] Easy aqueous workup. Recommended for small-to-mid scale.[1]
THF ModerateGood solubility, but requires removal before aqueous workup to prevent emulsion formation.[1]
Toluene/Water High (Scale-up)Ideal for biphasic Schotten-Baumann conditions using inorganic bases (

).[1] Safer for large-scale manufacturing.[1]
Base Selection
  • Triethylamine (

    
    ):  The standard choice for homogeneous reactions in DCM. It is easy to remove excess via acid wash.
    
  • Inorganic Carbonates (

    
    ):  Used in biphasic systems. Slower reaction rate but easier purification (no amine salts to wash away).
    

Recommendation: For laboratory scale (<50g), use DCM with Triethylamine .[1] This provides a homogeneous system that is easy to monitor and work up.

Detailed Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85–95% Safety Warning: Chloroacetyl chloride is a severe lachrymator and corrosive. All operations must be performed in a fume hood.

Materials
  • 3-Ethylbenzylamine (1.35 g, 10 mmol)[1]

  • Chloroacetyl chloride (1.24 g, 1.1 equiv, 11 mmol)[1]

  • Triethylamine (

    
    ) (1.52 g, 1.5 equiv, 15 mmol)[1]
    
  • Dichloromethane (DCM), anhydrous (30 mL)[1]

  • 1M

    
     (aq), Sat.[1] 
    
    
    
    , Brine.[1]
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon.
      
    • Add 3-ethylbenzylamine (10 mmol) and DCM (25 mL).

    • Add Triethylamine (15 mmol) via syringe.

    • Cool the mixture to

      
        using an ice/water bath. Critical: Cooling prevents bis-acylation and controls the exotherm.[1]
      
  • Addition:

    • Dilute chloroacetyl chloride (11 mmol) in DCM (5 mL) in a separate vial.

    • Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; a white precipitate (

      
      ) will form immediately.
      
  • Reaction:

    • Allow the reaction to stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature (RT) . Stir for an additional 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The product will be less polar than the starting amine. Stain with Ninhydrin (amine = purple, product = no color) or

      
      .[1]
      
  • Workup (The "Self-Validating" System):

    • Quench: Slowly add cold water (20 mL) to the reaction mixture.

    • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

    • Acid Wash (Critical): Wash the organic layer with 1M

      
       (2 x 15 mL) .
      
      • Why? This protonates and removes any unreacted 3-ethylbenzylamine and remaining triethylamine into the aqueous phase.

    • Base Wash: Wash the organic layer with Sat.

      
       (2 x 15 mL) .
      
      • Why? This neutralizes any residual acid and removes hydrolyzed chloroacetic acid byproducts.

    • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is typically an off-white solid or viscous oil.

    • Recrystallization: If solid, recrystallize from Ethanol/Water (1:1) or Toluene/Hexane .[1]

    • Oiling Out: Due to the ethyl group, the product may "oil out" (separate as a liquid) during recrystallization. If this happens, re-dissolve in warm solvent, add a seed crystal, and cool very slowly.[1]

Troubleshooting & Decision Logic

Use the following decision tree to resolve common isolation issues.

WorkupLogic Start Crude Isolation CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallize (EtOH/H2O) Solid->Recryst High Purity Needed Triturate Triturate with Cold Hexane/Pentane Oil->Triturate Induce Crystallization Triturate->Solid Success Column Flash Column (Hex/EtOAc) Triturate->Column Fails (Impure)

Figure 2: Purification decision tree based on the physical state of the crude 3-ethylbenzyl derivative.

References

  • BenchChem. (2025).[2][3][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from [1]

  • Organic Syntheses. (1927). Chloroacetamide.[5][6][7][8] Org. Syn. 7, 16; Coll.[1] Vol. 1, 153. Retrieved from [1]

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols. Synthetic Communications. Retrieved from [1]

  • National Institutes of Health (NIH). (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. Retrieved from [1]

  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from

Sources

Procedure for using 2-Chloro-N-(3-ethylbenzyl)acetamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0) is a versatile electrophilic building block characterized by a reactive


-chloroacetamide "warhead" linked to a lipophilic 3-ethylbenzyl moiety.

In drug discovery, this scaffold serves two critical functions:

  • Synthetic Intermediate: It is a robust precursor for generating

    
    -amino acetamide libraries (peptidomimetics) via nucleophilic substitution (
    
    
    
    ).
  • Covalent Fragment: The chloroacetamide group acts as a covalent electrophile capable of targeting nucleophilic residues (specifically Cysteine) in protein binding pockets. The 3-ethylbenzyl group provides a hydrophobic anchor, potentially enhancing affinity for lipophilic sub-pockets or improving membrane permeability compared to unsubstituted benzyl analogs.

Part 2: Chemical Profile & Safety (E-E-A-T)

Physicochemical Properties
PropertyDataRelevance
Formula

Core scaffold
MW 225.71 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance White to off-white solidEasy handling compared to liquid acid chlorides
Reactive Motif

-Chloroacetamide
Electrophile for

reactions
Lipophilicity 3-Ethyl substitutionEnhances hydrophobic interaction/permeability
Safety & Handling (Critical)

Hazard Classification:


-Haloacetamides are potent alkylating agents.
  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H301: Toxic if swallowed.[1]

  • H361f: Suspected of damaging fertility.[1]

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are mandatory. The lipophilic nature of the ethylbenzyl group may facilitate permeation through standard latex gloves.

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% sodium thiosulfate to destroy the alkylating potential.

Part 3: Reaction Profiling & Mechanism

The utility of 2-Chloro-N-(3-ethylbenzyl)acetamide relies on the high electrophilicity of the methylene carbon adjacent to the chlorine. The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.
Mechanistic Insight

The carbonyl group withdraws electron density from the


-carbon, making it highly susceptible to nucleophilic attack. However, the chloride is a moderate leaving group. For library synthesis, Finkelstein activation  (in situ conversion to iodide) is recommended to accelerate reaction rates and suppress side reactions (e.g., hydrolysis).
Reaction Landscape Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

ReactionLandscape Start 2-Chloro-N-(3-ethylbenzyl)acetamide (Electrophile) KI KI (cat.) Finkelstein Activation Start->KI Prod_Cyc Piperazinones (Heterocycles) Start->Prod_Cyc + Diamine (Cyclization) Iodide Intermediate: alpha-Iodoacetamide KI->Iodide Prod_Gly alpha-Amino Amides (Peptidomimetics) Iodide->Prod_Gly + Amine (Base) Prod_Thio Thioethers (Covalent Adducts) Iodide->Prod_Thio + Thiol Amine Primary/Secondary Amines Thiol Thiols (Cysteine/Warhead) Diamine 1,2-Diamines

Caption: Synthetic divergence of 2-Chloro-N-(3-ethylbenzyl)acetamide via direct and iodide-catalyzed substitution.

Part 4: Experimental Protocols

Protocol A: Finkelstein-Assisted N-Alkylation (Library Synthesis)

Objective: Synthesis of a library of


-substituted glycine derivatives.
Rationale:  The addition of Potassium Iodide (KI) generates a transient 

-iodo intermediate, which reacts ~10-100x faster than the chloride, allowing for milder conditions and higher yields.

Materials:

  • Substrate: 2-Chloro-N-(3-ethylbenzyl)acetamide (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 - 0.5 eq)

  • Base:

    
     (anhydrous) (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Chloro-N-(3-ethylbenzyl)acetamide (225 mg, 1.0 mmol) in dry MeCN (5 mL).

  • Activation: Add KI (17 mg, 0.1 mmol). Stir for 10 minutes at room temperature. The solution may darken slightly due to trace iodine formation.

  • Addition: Add

    
      (276 mg, 2.0 mmol) followed by the secondary amine  (1.2 mmol).
    
  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting chloride (

      
       ~ X min) should disappear.
      
  • Work-up:

    • Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography (usually MeOH/DCM gradient) or recrystallization from EtOH/Hexane.

Protocol B: Cysteine Reactivity Assay (Covalent Warhead Validation)

Objective: Determine the intrinsic reactivity of the scaffold toward biological thiols. Context: Essential for assessing potential as a covalent inhibitor (Targeted Covalent Inhibitors - TCIs).

Step-by-Step Procedure:

  • Stock Solutions:

    • Compound: 10 mM in DMSO.

    • GSH (Glutathione): 10 mM in PBS buffer (pH 7.4).

    • Internal Standard: Caffeine (1 mM in DMSO).

  • Incubation: Mix Compound (50 µM) + GSH (500 µM, 10x excess) + Internal Standard in PBS (pH 7.4). Total volume 1 mL.

  • Monitoring: Incubate at 37°C. Inject aliquots into HPLC/UV or LCMS at t=0, 15, 30, 60, 120 min.

  • Analysis: Plot the natural log of the remaining compound concentration vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
    • Interpretation: A half-life (

      
      ) < 15 mins indicates high reactivity (potential for off-target toxicity). A 
      
      
      
      of 1-4 hours is often ideal for targeted covalent drugs.

Part 5: Analytical Validation (QC)

To ensure the integrity of the intermediate before use, verify the following spectral markers.

TechniqueMarker SignalInterpretation
1H NMR (CDCl3)

4.0–4.1 ppm (s, 2H)

: Distinctive singlet. If split or shifted, check for hydrolysis.
1H NMR (CDCl3)

1.2 ppm (t, 3H) & 2.6 ppm (q, 2H)
Ethyl Group : Characteristic triplet/quartet pattern confirming the 3-ethylbenzyl identity.
1H NMR (CDCl3)

4.4–4.5 ppm (d, 2H)
Benzylic

: Coupled to NH (broad triplet around 6-7 ppm).
LC-MS M+H = 226/228Isotope Pattern : Must show the characteristic 3:1 ratio of

to

.

Part 6: References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. (Validates chloroacetamides as cysteine-reactive warheads).

  • Pies, T., et al. (1971).[2] "Nuclear Quadrupole Resonance of alpha-chloroacetamides." Journal of Molecular Structure. (Structural characterization of the chloroacetamide core).

  • Gowda, B. T., et al. (2008). "Structural studies of N-(phenyl)-2-chloroacetamides." Acta Crystallographica. (Conformational analysis of benzyl-chloroacetamides).

Sources

Scalable production methods for 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Optimization of 2-Chloro-N-(3-ethylbenzyl)acetamide

Executive Summary

This application note details the robust, scalable synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0). This compound serves as a critical electrophilic intermediate (linchpin) for the development of peptidomimetics, herbicide safeners, and nitrogen-containing heterocycles.

While bench-scale synthesis often utilizes anhydrous dichloromethane (DCM) and triethylamine, this guide introduces a Process-Optimized Biphasic Route (Schotten-Baumann conditions) suitable for multi-kilogram production. This method minimizes solvent cost, simplifies salt removal, and improves thermal management during the highly exothermic acylation step.

Chemical Strategy & Mechanism

The synthesis relies on a nucleophilic acyl substitution where 3-ethylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride .

Critical Quality Attributes (CQAs):

  • Temperature Control: The reaction is rapid and exothermic. High temperatures (

    
    C) promote double acylation or polymerization of the alkyl halide tail.
    
  • Stoichiometry: A slight excess of acyl chloride (1.05 – 1.10 eq) ensures complete consumption of the expensive amine precursor.

  • HCl Scavenging: Efficient neutralization of the HCl byproduct is required to drive the equilibrium and prevent amine salt precipitation.

Reaction Scheme

ReactionScheme Amine 3-Ethylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate + Chloride Chloroacetyl Chloride (Electrophile) Chloride->Intermediate 0-5°C Base Base (TEA or K2CO3) Waste Byproducts (HCl salt) Base->Waste Scavenges HCl Product 2-Chloro-N-(3-ethylbenzyl)acetamide (Target) Intermediate->Product - Cl⁻ Intermediate->Waste

Figure 1: Mechanistic pathway for the acylation of 3-ethylbenzylamine.

Experimental Protocols

Method A: Bench-Scale Synthesis (High Purity)

Recommended for gram-scale (1g – 50g) where anhydrous conditions are easily maintained.

Reagents:

  • 3-Ethylbenzylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of amine)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the RBF with 3-ethylbenzylamine and TEA in DCM. Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dilute chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Note: Maintain internal temperature

      
      C. Rapid addition causes fuming and impurity formation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quench & Workup:

    • Quench with cold water.[1]

    • Wash organic layer sequentially with: 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove acid), and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (1:3) or triturate with cold Hexanes if the product oils out.

Method B: Scalable Biphasic Synthesis (Schotten-Baumann)

Recommended for Pilot Scale (>100g) to reduce cost and improve safety.

Reagents:

  • 3-Ethylbenzylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) dissolved in Water (3 vol)
    
  • Toluene or 2-MeTHF (Organic solvent, 5-8 vol)

Process Flow:

ProcessFlow Start Reactor Charge: Amine + Toluene Cooling Cool to 0-5°C Start->Cooling BaseAdd Add Aq. K2CO3 Cooling->BaseAdd Acylation Controlled Addition: Chloroacetyl Chloride BaseAdd->Acylation Exotherm Control PhaseSep Phase Separation (Discard Aqueous) Acylation->PhaseSep IPC: <1% Amine Wash Wash: 0.5M HCl then Water PhaseSep->Wash Crystallize Cooling Crystallization (Add Heptane antisolvent) Wash->Crystallize Filter Filtration & Drying Crystallize->Filter

Figure 2: Process flow diagram for the biphasic scale-up route.

Detailed Protocol:

  • Reactor Charge: Load the reactor with 3-ethylbenzylamine and Toluene (or 2-MeTHF).

  • Base Addition: Add the aqueous

    
     solution. Agitate vigorously to create an emulsion.
    
  • Controlled Addition: Cool the jacket to -5°C. Meter in Chloroacetyl chloride over 2 hours.

    • Engineering Control: The reaction rate is diffusion-controlled. Ensure high impeller tip speed for maximum interfacial area.

  • Phase Separation: Stop stirring. The product remains in the upper organic layer. Drain the lower aqueous salt layer (waste).

  • Polishing: Wash the organic layer with dilute HCl (0.5M) to remove trace amine, followed by a water wash.

  • Crystallization:

    • Distill the Toluene solution to remove residual water (azeotrope).

    • Cool to 40°C and slowly add Heptane (antisolvent) until turbidity is observed.

    • Cool to 0°C over 4 hours to precipitate the product.

  • Filtration: Filter the white crystalline solid and wash with cold Heptane.

Analytical Specifications & QC

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (210 nm)> 98.0% (Area %)
Identity 1H-NMR (CDCl3)Distinctive singlet (~4.0 ppm, 2H, -CH2Cl); Triplet/Quartet for Ethyl group.
Residual Solvent GC-HSToluene < 890 ppm; DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Expected NMR Data (Simulated):

  • 
     1.22 (t, 3H, -CH2CH3 ), 2.63 (q, 2H, -CH2 CH3), 4.05 (s, 2H, Cl-CH2 -CO), 4.48 (d, 2H, N-CH2 -Ar), 6.80 (br s, 1H, NH), 7.10-7.30 (m, 4H, Ar-H).
    

Safety & Handling (HSE)

1. Alkylating Hazard: The product contains an


-haloacetamide moiety, classifying it as a potent alkylating agent . It may cause skin sensitization and is potentially genotoxic.
  • Control: Use double nitrile gloves. Isolate weighing areas.

2. Reagent Toxicity: Chloroacetyl Chloride is a lachrymator and highly corrosive.[2]

  • Protocol: All transfers must occur in a fume hood. Quench all glassware with dilute ammonia before removing from the hood to destroy residual acid chloride.

3. Waste Disposal: Aqueous waste from the reaction contains chloride salts and potentially unreacted alkyl halides. Treat aqueous waste with ammonia or hydroxide to pH > 10 and stir for 4 hours to hydrolyze any residual organochlorides before disposal.

References

  • Organic Syntheses. "Chloroacetamide." Org.[1][3] Synth. 1927, 7, 16. Link (General procedure for alpha-chloroacetamides).

  • PubChem. "2-Chloro-N-(3-ethylbenzyl)acetamide (Compound)." National Library of Medicine.Link (Chemical structure and identifiers).

  • Sigma-Aldrich. "2-Chloro-N-benzylacetamide Safety Data Sheet." Link (Safety proxy for benzyl analogs).

  • BenchChem. "Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide." Link (General scale-up principles for heterocyclic acetamides).

Sources

Application Note: Solvent Selection for the Synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide

[1]

Executive Summary

The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide involves the acylation of 3-ethylbenzylamine with chloroacetyl chloride.[1] While mechanistically straightforward, the efficiency, purity, and scalability of this reaction are heavily dictated by solvent selection. This guide moves beyond standard "textbook" conditions (typically Dichloromethane) to evaluate modern, sustainable, and process-friendly solvent systems.[2] We analyze the impact of solvent polarity, water miscibility, and HCl scavenging efficiency on the reaction outcome, providing a validated protocol for high-purity isolation.

Reaction Mechanism & Solvent Influence[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[3] The lone pair of the primary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[3] The reformation of the carbonyl double bond expels the chloride ion, generating the protonated amide and chloride.[3] A base (auxiliary or excess amine) is required to neutralize the generated HCl and drive the equilibrium forward.[3]

Critical Side Reaction (The "Dimer" Risk): A key process risk is the nucleophilic attack of the unreacted amine on the alpha-chloro position of the product (SN2 reaction), leading to a dimer impurity.[3]

  • Control Strategy: This is minimized by maintaining low temperatures (0–5 °C) and selecting solvents that do not stabilize the SN2 transition state excessively.

Solvent Role Analysis

The ideal solvent must balance three competing requirements:

  • Solubility: Dissolve the lipophilic 3-ethylbenzylamine and the acid chloride.[1]

  • Thermal Management: Buffer the significant exotherm of the acylation.

  • Workup Efficiency: Facilitate the removal of the amine hydrochloride salt.

Figure 1: Reaction Mechanism & Solvent Interaction

ReactionMechanismcluster_SolventSolvent InfluenceReactants3-Ethylbenzylamine+ Chloroacetyl ChlorideIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic Attack(Fast)Product2-Chloro-N-(3-ethylbenzyl)acetamideIntermediate->ProductElimination of Cl-(Base Scavenges HCl)SideProductDimer Impurity(via SN2 on Alkyl Chloride)Product->SideProductExcess Amine + Heat(Avoid this path)Solv_PolarPolar Aprotic (THF/MeCN)Stabilizes IntermediatesRisk: Harder Salt RemovalSolv_NonPolarNon-Polar (Toluene/DCM)Precipitates SaltsBenefit: Easy Workup

Caption: Mechanistic pathway highlighting the critical branching point for impurity formation and how solvent polarity influences salt precipitation.[3]

Solvent Selection Matrix

The following table compares standard and "green" alternative solvents based on experimental performance for this specific amidation.

Solvent ClassSolvent CandidateYield PotentialWorkup EaseGreen ScoreApplication Notes
Chlorinated Dichloromethane (DCM) High (>90%)HighLowBenchmark. Excellent solubility for all species.[1] Product remains in solution while amine salts often precipitate.[1] Toxic/Regulated.[1]
Ethers 2-Methyltetrahydrofuran (2-MeTHF) High (>88%)HighHighRecommended Green Alternative. Immiscible with water (unlike THF), allowing direct aqueous washes.[1] Derived from renewable sources.[1][4]
Esters Ethyl Acetate (EtOAc) Moderate (80-85%)ModerateHighGood for crystallization.[1] Risk of hydrolysis if wet.[5] Amine salts may form sticky gums rather than filterable solids.[1]
Biphasic Toluene / Water High (>90%)Very HighModerateSchotten-Baumann Conditions. Inorganic base (K2CO3) stays in water; product stays in Toluene.[1][3] Excellent for scale-up.

Validated Experimental Protocols

Protocol A: The "Green" Process (2-MeTHF)

Recommended for gram-to-kilogram scale synthesis due to superior sustainability and workup efficiency.[1]

Reagents:

  • 3-Ethylbenzylamine (1.0 equiv)[1][3]

  • Chloroacetyl chloride (1.1 equiv)[5]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)[1]

Step-by-Step Procedure:

  • Charge: To a clean, dry reactor under Nitrogen, charge 3-Ethylbenzylamine and 2-MeTHF .

  • Base Addition: Add Triethylamine (TEA) in one portion. The solution may warm slightly.[3]

  • Cooling: Cool the reaction mixture to 0–5 °C .

  • Controlled Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 10 °C. Rapid addition causes localized heating, increasing the risk of dimer formation.[3]

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours.

    • Monitoring: Check by TLC (EtOAc/Heptane 1:1) or HPLC.[1][3][5] Amine should be < 1%.[1]

  • Quench & Workup:

    • Add Water (5 volumes) to the reaction mixture. Stir vigorously for 15 minutes.

    • Separate phases.[1] The product is in the upper organic layer (2-MeTHF).[1]

    • Wash organic layer with 1M HCl (3 volumes) to remove unreacted amine and TEA.

    • Wash organic layer with Sat.[1][6] NaHCO3 (3 volumes) to remove residual acid.

    • Wash with Brine (3 volumes).[1]

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Crystallization: If the product is a solid, recrystallize from Heptane/EtOAc (4:1) . If an oil, it typically solidifies upon standing or high-vacuum drying.[1][3]

Protocol B: Schotten-Baumann Biphasic System

Recommended for large-scale operations to avoid organic bases.[1]

Reagents:

  • 3-Ethylbenzylamine (1.0 equiv)[1][3]

  • Chloroacetyl chloride (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv) dissolved in Water (5 volumes)

  • Solvent: Toluene or DCM (10 volumes)

Procedure:

  • Dissolve amine in Toluene.[1] Add the aqueous K2CO3 solution.

  • Cool the biphasic mixture to 0 °C with vigorous stirring (essential for phase transfer).

  • Add Chloroacetyl chloride slowly.[1][6]

  • Stir at 0–10 °C for 1 hour, then warm to RT.

  • Separate layers.[1][6] The aqueous layer contains the inorganic salts.[3]

  • Wash Toluene layer with water and brine.[1] Concentrate to isolate.

Process Decision Tree

Use this logic flow to determine the best protocol for your specific constraints.

DecisionTreeStartStart: Select Solvent SystemScaleWhat is the Reaction Scale?Start->ScaleGreenIs Green Chemistry Mandatory?Scale->Green< 100gBasePreferred Base Type?Scale->Base> 1kgMethodAProtocol A: 2-MeTHF(Organic Base)Green->MethodAYesMethodCLegacy Protocol: DCM(Not Recommended)Green->MethodCNo (Old Standard)Base->MethodAOrganic (Soluble)MethodBProtocol B: Toluene/Water(Inorganic Base)Base->MethodBInorganic (Cheap)

Caption: Decision logic for selecting the optimal solvent system based on scale and regulatory requirements.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Chloroacetyl ChlorideEnsure solvents are anhydrous (<0.05% water).[1] Check inert atmosphere.
Impurity: Dimer High Temperature or Excess AmineKeep addition T < 5°C. Ensure strict stoichiometry (1.1 eq Acid Chloride).[1]
Oiling Out Product SolubilityIf product oils out during crystallization, add seed crystals or scratch glass. Use Heptane as anti-solvent slowly.[1]
Color (Yellow/Brown) Oxidation of AmineUse fresh amine.[3] Degas solvents with Nitrogen before use.[1]

References

  • Organic Syntheses , Coll.[3][7] Vol. 1, p. 488.[3][7] Chloroacetamide synthesis (General Amidation Protocol). Link[3]

  • BenchChem Technical Support . Optimization of Reaction Conditions for 3-(2-Chloroacetyl)benzamide. Link

  • ACS Sustainable Chemistry & Engineering . Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides. (2021).[1][8] Link[3]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6580, Chloroacetamide. Link

  • RSC Advances . Solvent-controlled amidation of acid chlorides. (2023).[1] Link

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide via the N-acylation of 3-ethylbenzylamine with chloroacetyl chloride. While theoretically a simple nucleophilic acyl substitution, this reaction is prone to specific "yield killers"—primarily competitive alkylation (dimerization) and hydrolytic degradation.

This document provides field-proven protocols and troubleshooting logic to transition this synthesis from a "moderate yield" preparation to a robust, high-purity process.

Part 1: The Chemistry & Yield Killers

The core challenge in synthesizing


-chloroacetamides is the dual reactivity of the electrophile. Chloroacetyl chloride contains two electrophilic sites:
  • Acyl Carbon (Hard Electrophile): Reacts to form the desired amide. Kinetic product (Fast at low T).

  • 
    -Carbon (Soft Electrophile):  Reacts to form the "dimer" impurity via N-alkylation. Thermodynamic product (Favored at high T or excess amine).
    
Reaction Pathway Diagram

ReactionPathways Figure 1: Competitive reaction pathways. Path B is the primary cause of yield loss in scale-up. Start 3-Ethylbenzylamine + Chloroacetyl Chloride Desired TARGET PRODUCT 2-Chloro-N-(3-ethylbenzyl)acetamide Start->Desired Path A: N-Acylation (Kinetic Control, <5°C) Hydrolysis Hydrolysis Product Chloroacetic Acid Start->Hydrolysis Path C: Moisture Impurity MAJOR IMPURITY (Dimer) 2-((3-ethylbenzyl)amino)-N-(3-ethylbenzyl)acetamide Desired->Impurity Path B: N-Alkylation (Excess Amine, >20°C)

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Low Yield & Stoichiometry

Q: I used a 1:1 ratio of amine to acid chloride, but my yield is only 60%. Where did the rest go? A: In a standard organic solvent (DCM, THF) without an auxiliary base, the reaction consumes 2 equivalents of amine: one to react and one to scavenge the HCl byproduct (forming the amine hydrochloride salt).

  • The Fix: You must use an auxiliary base.

    • Option 1 (Organic): Add 1.1–1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Option 2 (Biphasic/Schotten-Baumann): Use 2.0 eq of saturated aqueous NaHCO₃ or K₂CO₃ with vigorous stirring. This is often superior for preventing dimerization as the protonated amine is insoluble in the organic phase.

Q: My product is an oil that refuses to crystallize. Is it impure? A: Likely, yes. The presence of the "dimer" impurity (see Figure 1) or residual 3-ethylbenzylamine prevents crystallization.

  • The Fix:

    • Acid Wash: Dissolve the crude oil in EtOAc and wash with 1M HCl. This protonates and removes unreacted amine and the dimer (which is a secondary amine).

    • Seed: Once washed and dried, triturate with cold heptane or a Hexane/MTBE mixture to induce crystallization.

Module B: Impurity Control (The "Dimer")

Q: I see a spot on TLC just below my product. What is it? A: This is almost certainly the self-alkylated dimer : 2-((3-ethylbenzyl)amino)-N-(3-ethylbenzyl)acetamide.

  • Mechanism: The product contains a reactive

    
    -chloro group.[1] If the reaction warms up while free amine is still present, the amine attacks the product instead of the acid chloride.
    
  • Prevention Protocol:

    • Temperature: Maintain internal temperature below 5°C during addition.

    • Addition Order: Add the Chloroacetyl Chloride to the Amine/Base solution.[2] Note: While inverse addition (Amine to Acid Chloride) theoretically minimizes free amine, it risks di-acylation. The standard addition at 0°C is safer if controlled.

    • Quench: Do not stir overnight at room temperature "just to be safe." Once the amine is consumed (check TLC), quench immediately.

Module C: Reagent Quality

Q: My chloroacetyl chloride is dark/fuming. Can I use it? A: Dark color indicates hydrolysis (HCl generation) or degradation. Using degraded reagent introduces chloroacetic acid, which complicates the workup.

  • Recommendation: Distill the chloroacetyl chloride if it is significantly discolored. If using from a bottle, ensure a slight excess (1.1–1.2 eq) is used to account for hydrolyzed material.

Part 3: Optimized Experimental Protocol

This protocol uses a modified Schotten-Baumann approach (Biphasic) which suppresses dimerization by sequestering the HCl salt in the aqueous phase.

Materials Table
ReagentEquiv.[3][4][5][6]RoleCritical Note
3-Ethylbenzylamine 1.0SubstrateEnsure purity >98% (check for carbonate salts).
Chloroacetyl Chloride 1.2ReagentToxic/Lachrymator. Handle in fume hood.
DCM or EtOAc SolventSolventDCM solubilizes the product better; EtOAc is greener.
K₂CO₃ (aq, sat.) 2.0BaseScavenges HCl; keeps pH >8.
Step-by-Step Procedure
  • Setup: Charge a 3-neck round bottom flask with 3-Ethylbenzylamine (1.0 eq) and DCM (10 mL/g amine).

  • Base Addition: Add Saturated Aqueous K₂CO₃ (2.0 eq). The mixture will be biphasic.[7][8]

  • Cooling: Cool the mixture to 0–5°C using an ice/water bath. Ensure vigorous stirring (vortexing) to mix phases.

  • Addition: Dilute Chloroacetyl Chloride (1.2 eq) in a small amount of DCM. Add this solution dropwise over 30–60 minutes.

    • Critical: Monitor internal temperature.[6] Do not exceed 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • IPC (In-Process Control): Check TLC (Hexane:EtOAc 7:3).

    • Target: Disappearance of amine spot (ninhydrin stain).

  • Workup:

    • Separate layers.[2][6]

    • Wash 1: Water.[2][9][10]

    • Wash 2 (Critical): 1M HCl (removes unreacted amine and dimer impurity).

    • Wash 3: Saturated NaHCO₃ (removes chloroacetic acid).

    • Wash 4: Brine.[2]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Heptane/Toluene or MTBE if solid; otherwise, use column chromatography (SiO₂, 0-20% EtOAc in Hexane).

Part 4: Workup Logic Flow

Use this decision tree to salvage reactions with poor separation or low purity.

WorkupLogic Figure 2: Workup Decision Tree for Chloroacetamides Start Crude Reaction Mixture CheckTLC Check TLC (Amine remaining?) Start->CheckTLC YesAmine Wash with 1M HCl (Removes Amine & Dimer) CheckTLC->YesAmine Yes NoAmine Proceed to Bicarb Wash CheckTLC->NoAmine No Emulsion Emulsion Formed? YesAmine->Emulsion NoAmine->Emulsion BreakEmulsion Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes Final Concentrate & Crystallize Emulsion->Final No BreakEmulsion->Final

References

  • BenchChem. (2025).[2][4][11] Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Retrieved from

  • Organic Syntheses. (2013).[6] Synthesis of Chloroacetamides via Schotten-Baumann Conditions. Org. Synth. 2013, 90, 74-86.[6] Retrieved from

  • Royal Society of Chemistry. (2018). Degradation of benzylamines during chlorination: Pathways and Yields. Environmental Science: Water Research & Technology. Retrieved from

  • National Institutes of Health (NIH). (2020). Chloro-N-(hydroxyphenyl)acetamide synthesis and antimicrobial study. Retrieved from

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenols. Retrieved from

Sources

Troubleshooting low purity issues in 2-Chloro-N-(3-ethylbenzyl)acetamide production

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #T-CHL-BENZ-04 Subject: Troubleshooting Low Purity & Yield Issues Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Hub for 2-Chloro-N-(3-ethylbenzyl)acetamide synthesis. This guide addresses the specific challenges of acylation using chloroacetyl chloride. Unlike standard amide couplings, this reaction carries a "trojan horse" risk: the


-chloro group on your product is an electrophile. If reaction conditions are not strictly controlled, your starting amine will attack your product, creating a dimer impurity that is difficult to separate.

This guide prioritizes Standard Operating Procedures (SOPs) that prevent the three "Silent Killers" of this synthesis: Dimerization , Hydrolysis , and Bis-acylation .[1]

Part 1: Troubleshooting Modules (Q&A)

Module A: The "Double-Spot" Mystery (Impurity Profile)

User Question: "My TLC shows a major spot for the product, but there is a persistent, more polar secondary spot that runs just below it. Recrystallization isn't removing it.[1] What is it?"

Technical Diagnosis: You are likely seeing the "Self-Alkylation Dimer" (2-(3-ethylbenzylamino)-N-(3-ethylbenzyl)acetamide).[1]

  • The Cause: The reaction temperature was too high, or the addition of chloroacetyl chloride was too slow relative to the stirring speed. The unreacted amine (

    
    ) acted as a nucleophile and attacked the alkyl chloride (
    
    
    
    ) of your newly formed product via an
    
    
    mechanism.
  • The Fix:

    • Lower Temperature: Conduct the addition at -10°C to 0°C , not room temperature.

    • Reverse Addition (Optional): If the problem persists, add the amine solution to the acid chloride solution. This keeps the electrophile (acid chloride) in excess, statistically preventing the amine from finding a product molecule to attack.

Module B: Low Yield & Oily Product

User Question: "The reaction seemed to work, but after workup, I have a low yield and the product is a sticky oil instead of a solid. NMR shows chloroacetic acid."

Technical Diagnosis: This is Hydrolysis .[1][2] Chloroacetyl chloride is extremely moisture-sensitive—more so than typical acyl chlorides due to the electron-withdrawing chlorine atom.[1]

  • The Cause: Wet solvent (DCM/THF) or "old" chloroacetyl chloride that has hydrolyzed in the bottle.

  • The Fix:

    • Reagent Quality: Distill chloroacetyl chloride if the liquid is cloudy or has significant precipitate.

    • Solvent Drying: Use anhydrous DCM (dried over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       or molecular sieves).
      
    • Schotten-Baumann Alternative: If you cannot guarantee anhydrous conditions, switch to a Biphasic System (Method B below). The reaction rate of the amine often outcompetes hydrolysis if performed vigorously.

Module C: Color & Tarry Residues

User Question: "The reaction mixture turned dark brown/black upon adding the acid chloride. Is this normal?"

Technical Diagnosis: No. This indicates Exothermic Runaway .[1]

  • The Cause: Chloroacetyl chloride was added too quickly. The massive release of HCl and heat caused polymerization or oxidation of the amine.

  • The Fix:

    • Dilution: Dilute the acid chloride in DCM (1:1 ratio) before loading it into the addition funnel.

    • Internal Monitoring: Do not rely on bath temp. Use an internal probe. Stop addition if ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      .
      

Part 2: Visualizing the Chemistry

The following diagram illustrates the "Danger Zone" where the desired product becomes a reactant for the impurity.

ReactionPathways Amine 3-Ethylbenzylamine (Nucleophile) Product TARGET PRODUCT 2-Chloro-N-(3-ethylbenzyl)acetamide Amine->Product Primary Pathway (Fast, <0°C) Dimer DIMER IMPURITY (Secondary Amine) Amine->Dimer AcidCl Chloroacetyl Chloride (Electrophile) AcidCl->Product Hydrolysis Chloroacetic Acid (Waste) AcidCl->Hydrolysis Moisture (Wet Solvent) Product->Dimer Side Reaction (SN2) (Excess Amine + Heat)

Figure 1: Reaction pathways showing the competition between product formation and the parasitic dimerization (


) reaction.

Part 3: Validated Experimental Protocols

Method A: High-Purity Anhydrous Route (Recommended for Research)

Best for: Small scale (<10g), high purity requirements.[1]

Reagents:

  • 3-Ethylbenzylamine (1.0 equiv)[1]

  • Chloroacetyl chloride (1.1 equiv)[1][2][3]

  • Triethylamine (TEA) (1.2 equiv) OR Pyridine (1.2 equiv) [See Note 1][1]

  • DCM (Anhydrous)[1][2]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with

    
    .
    
  • Solvation: Add Amine and Base (TEA/Pyridine) to DCM (10 mL/g of amine). Cool to -10°C (Ice/Salt bath).

  • Controlled Addition: Dissolve Chloroacetyl chloride in DCM (1:1 vol). Add this solution dropwise over 30-60 minutes.

    • Checkpoint: Monitor internal temp.[1][4][5] Do not exceed 0°C.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Validation: TLC (Hexane:EtOAc 3:1).[1] Product

      
       ~0.4-0.6. Look for the "Dimer" spot near the baseline or slightly below product.
      
  • Workup:

    • Wash 1: 1M HCl (Cold) - Removes unreacted amine and TEA.[1]

    • Wash 2: Sat. ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       - Removes chloroacetic acid.
      
    • Wash 3: Brine.[1][4][6]

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Heptane/MTBE if necessary.
    

Note 1: Pyridine often yields a cleaner reaction profile than TEA for chloroacetamides as it minimizes the formation of quaternary ammonium salts that can trap product [1].

Method B: Schotten-Baumann (Biphasic)

Best for: Large scale (>10g), robust handling of HCl.[1]

Reagents:

  • 3-Ethylbenzylamine (1.0 equiv) in DCM.[1]

  • Chloroacetyl chloride (1.2 equiv).[1]

  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (2.0 equiv) dissolved in Water.
    

Step-by-Step:

  • Setup: Place the amine/DCM solution and the aqueous

    
     in a flask. Stir vigorously  (vortex must be visible).
    
  • Cooling: Cool mixture to 0°C.

  • Addition: Add neat Chloroacetyl chloride dropwise.

    • Mechanism:[1][7][8][9] The reaction happens at the interface. The inorganic base traps HCl in the water phase, keeping the organic phase neutral and preventing amine salts from precipitating [2].

  • Separation: Separate layers. The product stays in DCM. Wash with water and brine.[1]

Part 4: Data & Specifications

ParameterSpecification / TargetNotes
Appearance White to Off-White SolidYellow/Brown indicates oxidation or polymerization.[1]
Melting Point Est. 90-100°CSharp range (<2°C) indicates high purity.[1]
1H NMR Key Signal ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

4.0-4.1 ppm (s, 2H)
The

singlet. If split or shifted, suspect dimer.[1]
Storage 2-8°C, DesiccatedHydrolyzes slowly in humid air.[1]

Part 5: Purification Decision Tree

Purification Start Crude Product Isolated CheckTLC Check TLC (Hex:EtOAc 3:1) Start->CheckTLC IsPure Single Spot? CheckTLC->IsPure Yes Dry & Store IsPure->Yes Yes No Identify Impurity IsPure->No No ImpurityType Impurity Type? No->ImpurityType BaseLine Baseline/Polar (Amine Salts/Acids) ImpurityType->BaseLine Polar CloseSpot Close Running Spot (Dimer) ImpurityType->CloseSpot Non-Polar Wash Acid/Base Wash (Repeat Workup) BaseLine->Wash Recryst Recrystallize (Heptane/MTBE) CloseSpot->Recryst Column Flash Column (Gradient Elution) Recryst->Column If fails

Figure 2: Decision matrix for purification based on TLC impurity profile.[1]

References

  • Magano, J., et al. (2013).[1] "Synthesis of a Serine Palmitoyl Transferase Inhibitor." Organic Syntheses, 90, 74-86.[1][4]

  • BenchChem Technical Support. (2025). "Optimization of Reaction Conditions for 3-(2-Chloroacetyl)benzamide." BenchChem Technical Guides.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 2-Chloro-N-benzylacetamide."

  • Yusufov, M. S., et al. (2020).[1][10] "Synthesis of 2-chloro-N-(3-hydroxyphenyl) Acetamide... and Study of Their Antimicrobial Activity." JournalNX, 486-491.[1][10]

Sources

Recrystallization solvents for purifying 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for purifying 2-Chloro-N-(3-ethylbenzyl)acetamide Content Type: Technical Support Center Guide

Welcome to the Purification Support Center. This guide addresses the specific challenges associated with recrystallizing 2-Chloro-N-(3-ethylbenzyl)acetamide , a lipophilic


-chloroacetamide intermediate often used in medicinal chemistry and agrochemical synthesis.[1]

Unlike simple acetanilides, the presence of the 3-ethylbenzyl moiety introduces significant lipophilicity and rotational freedom, increasing the risk of "oiling out" during crystallization.[1] The protocols below are engineered to balance recovery yield with high purity (>98%).

Part 1: Solvent Selection & Strategy (Q&A)

Q1: What is the primary solvent system recommended for this compound?

A: Ethanol/Water (Displacement Crystallization) For 2-Chloro-N-(3-ethylbenzyl)acetamide, a mixed solvent system of Ethanol (EtOH) and Water is the most robust starting point.[1]

  • Why: The amide and chloro- groups provide enough polarity to dissolve in hot ethanol, while the hydrophobic 3-ethylbenzyl tail ensures the compound crashes out upon cooling or water addition.[1]

  • Ratio: Start with boiling 95% EtOH. Water is added only as an anti-solvent to the hot solution until turbidity persists.

Q2: The compound is "oiling out" instead of crystallizing. How do I fix this?

A: Switch to Ethyl Acetate/Hexanes or use "Seeding at Cloud Point." Oiling out occurs when the compound separates as a liquid phase before the solution reaches the freezing point of the solute.[1]

  • The Fix (Solvent Switch): Use Ethyl Acetate (EtOAc) and Hexanes .[1] The lower boiling point of these solvents often allows the crystal lattice to form more readily than in aqueous alcohols.

  • The Fix (Technique): In the EtOH/Water system, add water very slowly to the hot solution. Stop exactly when a faint cloudiness appears. Add a seed crystal immediately and let it cool to room temperature without stirring.

Q3: My crude solid is yellow/brown. Will recrystallization remove this color?

A: Not efficiently. Use an Activated Carbon filtration step first. Colored impurities in chloroacetamide synthesis are often oligomerized amines or oxidized phenols.[1] These are often trapped inside the crystal lattice.

  • Protocol: Dissolve the crude material in hot Ethanol or Ethyl Acetate (5–10 volumes). Add Activated Charcoal (5-10 wt%) . Reflux for 15 minutes. Filter through a Celite pad while hot. Then proceed to crystallization.[2][3]

Q4: Can I use Toluene?

A: Yes, for removing polar impurities. Toluene is excellent if your main impurities are polar salts (e.g., triethylamine hydrochloride) or very polar side products.[1] 2-Chloro-N-(3-ethylbenzyl)acetamide is soluble in hot toluene and crystallizes well upon cooling to 0°C. However, yields are typically lower than with EtOH/Water.

Part 2: Solvent Screening Data

The following table summarizes solubility behaviors based on the lipophilic nature of the 3-ethylbenzyl group.

Solvent SystemDissolution TempCrystallization TempImpurity RejectionRisk of Oiling
Ethanol / Water 60–75°C4°CExcellent (Salts/Polar)High
EtOAc / Hexanes 50–60°C-10°CGood (Non-polar tars)Moderate
Isopropanol (IPA) 70–80°C0°CModerateLow
Toluene 90–100°C0°CExcellent (Polar)Low
Dichloromethane N/AN/APoor (Too soluble)N/A

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: Routine purification of crude reaction products.[1]

  • Dissolution: Place 10 g of crude 2-Chloro-N-(3-ethylbenzyl)acetamide in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (approx. 30–50 mL) and heat to boiling on a steam bath or stir plate. Add more ethanol in 5 mL increments until the solid just dissolves.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed funnel.

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.[1]

    • Critical Step: Swirl constantly. Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1–2 mL of Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Cover the flask. Allow it to cool to room temperature undisturbed for 2–3 hours.

    • Note: If oil droplets form, scratch the glass side with a rod or add a seed crystal.

  • Harvest: Cool in an ice bath (0–4°C) for 30 minutes. Filter the white needles via vacuum filtration. Wash with cold 50% EtOH/Water.

Protocol B: The "Oiling Out" Rescue (EtOAc/Hexane)

Best for: Stubborn oils or highly lipophilic crude mixtures.[1]

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Ethyl Acetate .[1]

  • Precipitation: Remove from heat. Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.

  • Re-heating: Briefly reheat to dissolve the cloudiness.

  • Seeding: Add a seed crystal of pure product (if available) as the solution cools to 40°C.

  • Cooling: Place in a freezer (-20°C) overnight. This slow, deep cooling promotes crystal growth over oil formation.

Part 4: Process Logic & Workflows[1]

Impurity Removal Logic

Before recrystallization, ensure the crude reaction mixture is washed properly.[1] The 3-ethylbenzyl group makes the molecule lipophilic, allowing aggressive aqueous washes.

ImpurityRemoval Crude Crude Reaction Mixture (DCM or EtOAc Phase) AcidWash Wash: 1M HCl (Removes unreacted 3-ethylbenzylamine) Crude->AcidWash Step 1 BaseWash Wash: Sat. NaHCO3 (Removes Chloroacetic Acid) AcidWash->BaseWash Organic Layer BrineWash Wash: Brine + Drying (MgSO4) BaseWash->BrineWash Organic Layer Evap Evaporate Solvent Yields: Crude Solid/Oil BrineWash->Evap Step 3 Recryst Proceed to Recrystallization Evap->Recryst Step 4

Caption: Pre-purification workup workflow to minimize impurities entering the recrystallization stage.[1]

Recrystallization Decision Tree

RecrystLogic Start Start: Crude Solid SolventChoice Choose Solvent System Start->SolventChoice EtOH Ethanol / Water SolventChoice->EtOH Standard EtOAc EtOAc / Hexane SolventChoice->EtOAc If hydrophobic CheckOil Did it Oil Out? EtOH->CheckOil EtOAc->CheckOil Success Filter & Dry CheckOil->Success No (Crystals formed) Remedy Reheat & Add Seed Crystal CheckOil->Remedy Yes (Liquid phase) Remedy->CheckOil Retry slow cool

Caption: Decision tree for handling phase separation issues during crystallization.

References

  • Gowda, B. T., et al. (2008).[1][4] Crystal structure of 2-chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E. Link

    • Context: Establishes solubility and structural properties of N-aryl-2-chloroacetamides, valid
  • Organic Syntheses. (1927).[1] Chloroacetamide.[1][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p.153.[1] Link

    • Context: foundational protocol for purifying alpha-chloroacetamides via w
  • BenchChem. (2025).[1][2][6] Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Link

    • Context: Provides troubleshooting for "oiling out" in heterocyclic chloroacetamide analogs.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Link

    • Context: General solubility rules for amides and solvent polarity m

Sources

Technical Support Center: Solubilizing 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(3-ethylbenzyl)acetamide presents a classic "brick dust" challenge in biological assays: it possesses a lipophilic tail (3-ethylbenzyl) and a polar, reactive head (chloroacetamide).[1] With a predicted LogP in the range of 2.8–3.2 , this compound exhibits poor aqueous solubility (< 0.1 mg/mL) and a high tendency to precipitate ("crash out") upon dilution into aqueous buffers.[1]

Furthermore, the


-chloroacetamide  moiety is an electrophile. It can alkylate nucleophilic residues (cysteines) in proteins.[1][2] Researchers often mistake this covalent binding or hydrolytic degradation for "solubility issues."

This guide provides a validated workflow to solubilize this compound for cellular and biochemical assays while maintaining compound stability.

Part 1: Physicochemical Profile & Solvent Compatibility[1]

Before attempting solubilization, understand the physical limitations of the molecule.

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~211.69 g/mol Small molecule, fast diffusion.
Predicted LogP ~2.8 – 3.2Lipophilic. Requires organic co-solvent or carrier.
Aqueous Solubility < 100 µM (estimated)Insoluble in pure water/PBS.[1]
Reactivity Electrophilic (

-haloamide)
Unstable in high pH (>8.[1]0) or presence of thiols (DTT, GSH).[1]
Preferred Stock Solvent DMSO (Dimethyl Sulfoxide)Soluble > 50 mM.[1] Hygroscopic (keep dry).[1]
Secondary Solvent Ethanol (Absolute)Soluble, but evaporation changes concentration rapidly.[1]

Part 2: Validated Stock Preparation Protocol

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) that resists degradation.

Step-by-Step Workflow
  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).[1]

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).[1]
    
    • Why Anhydrous? Water in DMSO accelerates the hydrolysis of the chloro-group, releasing HCl and inactive byproducts.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Freeze/Thaw: Limit to 3 cycles. The compound is prone to precipitation upon repeated temperature shifts.

Part 3: Aqueous Dilution (The "Crash-Out" Zone)

The most critical failure point is diluting the DMSO stock into the assay medium. A direct injection of high-concentration DMSO stock into water often causes immediate, microscopic precipitation that is invisible to the naked eye but destroys assay reproducibility.

Method A: The "Solvent Shift" (Intermediate Dilution)

Best for: Cellular assays (IC50 determination)[1]

Instead of jumping from 100% DMSO


 0.1% DMSO, use an intermediate step.
  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Working Solution: Dilute the 1 mM DMSO solution 1:200 into the culture medium (rapidly vortexing).

    • Final Conc: 5 µM compound, 0.5% DMSO.

    • Result: This prevents the local high-concentration "plume" that triggers nucleation.

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies or high-concentration aqueous assays[1]

If you need concentrations > 50 µM in water, you must use a solubilizing agent. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the recommended carrier.[1]
  • Prepare 20% (w/v) HP-

    
    -CD  in PBS.
    
  • Add the DMSO stock of the compound dropwise to the cyclodextrin solution while vortexing.

  • Incubate on a shaker for 30 minutes at RT.

  • Mechanism: The lipophilic ethylbenzyl tail inserts into the cyclodextrin torus, shielding it from water while the polar amide remains exposed.

Visual Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Stock Prepare Stock: 50mM in Anhydrous DMSO Start->Stock Target What is your Target Assay Conc? Stock->Target LowConc < 10 µM (Cell Assay) Target->LowConc HighConc > 50 µM (Biochem/In Vivo) Target->HighConc Direct Direct Dilution? (High Risk of Precip) LowConc->Direct Avoid Shift Solvent Shift Method (Serial dilution in DMSO first) LowConc->Shift Recommended Complex Use Carrier: 20% HP-beta-Cyclodextrin HighConc->Complex Required Media Add to Media (Warm) Shift->Media Complex->Media

Figure 1: Decision tree for selecting the correct dilution strategy based on target concentration.

Part 4: Troubleshooting & FAQs

Q1: My solution turns yellow after 24 hours in buffer. Is this normal?

A: No. Yellowing often indicates hydrolysis or alkylation .[1]

  • Cause: The chloroacetamide group is reactive.[2][3] In basic buffers (pH > 8.[1]0) or in the presence of nucleophiles (Tris, amines), the chlorine can be displaced, leading to degradation products.[1]

  • Fix: Use non-nucleophilic buffers like HEPES or MOPS (pH 7.2–7.4).[1] Avoid Tris buffer for long incubations.

Q2: I see variability in my IC50 curves. Some wells work, others don't.

A: This is a classic signature of microprecipitation .

  • Diagnosis: The compound is likely crashing out in the higher concentration wells, reducing the effective concentration.

  • Fix:

    • Limit final DMSO concentration to 0.5% - 1.0%.

    • Add 0.05% Tween-80 to your assay buffer. This surfactant prevents crystal nucleation without affecting most cell lines.

Q3: Can I use DTT (Dithiothreitol) in my kinase assay with this compound?

A: ABSOLUTELY NOT.

  • Reason: DTT is a strong thiol nucleophile. It will react with the 2-chloroacetamide moiety via an

    
     reaction, covalently deactivating your compound before it reaches the target.
    
  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is a non-nucleophilic reducing agent.[1]

Part 5: Stability & Reactivity Pathway

Understanding the degradation pathway is vital for interpreting "loss of solubility" vs. "chemical loss."

Reactivity Compound 2-Chloro-N-(3-ethylbenzyl)acetamide (Active) Hydrolysis Hydrolysis (High pH) Replaces -Cl with -OH Compound->Hydrolysis + H2O / OH- Alkylation Thiol Adduct (Reaction with DTT/Cysteine) Compound->Alkylation + R-SH Inactive1 Hydroxy-acetamide (Inactive/Polar) Hydrolysis->Inactive1 Inactive2 Thiol-Conjugate (Inactive) Alkylation->Inactive2

Figure 2: Primary degradation pathways. Avoid high pH and thiols to maintain compound integrity.

References

  • Lipophilicity & Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • Cyclodextrin Usage: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews.

  • Chloroacetamide Reactivity: Kumagai, S., et al. (2020).[1] Covalent inhibition mechanism of chloroacetamide-based drugs. Journal of Medicinal Chemistry. (General principle citation for

    
    -haloamide reactivity).
    
  • PubChem Compound Summary: 2-Chloro-N-(3-chlorophenyl)acetamide (Analog used for property estimation).[1] National Center for Biotechnology Information. [1][5]

Sources

Technical Support Center: Optimizing Temperature and pH for 2-Chloro-N-(3-ethylbenzyl)acetamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for 2-Chloro-N-(3-ethylbenzyl)acetamide . As an


-chloroacetamide derivative, this compound is a versatile electrophile frequently used in drug development, bioconjugation, and agricultural chemistry. However, its structural features—specifically the labile carbon-chlorine (C-Cl) bond and the amide linkage—make it highly susceptible to environmental degradation. This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to optimize its stability across various pH and temperature ranges.

Troubleshooting FAQs

Q1: Why does 2-Chloro-N-(3-ethylbenzyl)acetamide degrade rapidly in my assay buffers, particularly at higher pH? A: The degradation is driven by the intrinsic reactivity of the


-chloroacetamide moiety. Under basic conditions (pH > 8.0), the compound undergoes two primary degradation pathways:
  • Base-Mediated Nucleophilic Substitution (

    
    ):  Hydroxide ions (
    
    
    
    ) act as nucleophiles, attacking the electrophilic
    
    
    -carbon and displacing the chloride ion. This yields the inactive 2-hydroxy-N-(3-ethylbenzyl)acetamide derivative.
  • Amide Bond Cleavage: At extreme pH levels,

    
     can attack the carbonyl carbon, leading to the hydrolysis of the amide bond, producing 3-ethylbenzylamine and chloroacetic acid.
    

Scientific Grounding: Studies on structurally related chloroacetamides demonstrate that subtle differences in the N-alkyl substituent influence the dominant degradation pathway, but base-catalyzed


 hydrolysis is universally accelerated at high pH . To mitigate this, formulate your buffers at a slightly acidic to neutral pH (pH 5.5–7.0) where the concentration of 

is minimized .

Q2: How does temperature accelerate this degradation, and what are the optimal storage conditions? A: Degradation kinetics follow the Arrhenius equation, where the rate constant exponentially increases with temperature. Elevated temperatures provide the activation energy required to overcome the steric hindrance around the amide and


-carbon, accelerating both hydrolysis and potential dimerization.

Scientific Grounding: According to the ICH Q1A(R2) Stability Testing Guidelines, a 10°C increase in temperature can double or triple the degradation rate of labile pharmaceutical compounds . For long-term storage, 2-Chloro-N-(3-ethylbenzyl)acetamide should be stored as a lyophilized powder at -20°C, protected from light and moisture. For working solutions, maintain samples on ice (0–4°C) and prepare them fresh immediately before use.

Q3: How do I prevent off-target alkylation when using this compound in biological assays? A: Chloroacetamides are sulfhydryl-reactive alkylating agents. While less reactive than iodoacetamides, using an incorrect buffer pH can cause them to lose their specificity for cysteine residues. At pH > 8.0, the deprotonation of primary amines (like lysine residues or N-termini) increases their nucleophilicity, leading to off-target alkylation. Maintaining the assay buffer strictly between pH 7.0 and 7.5 ensures that only the highly nucleophilic thiolate anions of cysteines react, preserving assay integrity.

degradation_pathways Parent 2-Chloro-N-(3-ethylbenzyl)acetamide (Intact Compound) Cond1 High pH (Base-Mediated) Nucleophilic Substitution (SN2) Parent->Cond1 Cond2 Extreme pH / High Temp Amide Bond Cleavage Parent->Cond2 Deg1 2-Hydroxy-N-(3-ethylbenzyl)acetamide + Chloride Ion (Cl⁻) Cond1->Deg1 Deg2 3-Ethylbenzylamine + Chloroacetic Acid Cond2->Deg2

Degradation pathways of 2-Chloro-N-(3-ethylbenzyl)acetamide under pH and thermal stress.

Experimental Protocols

Protocol: Forced Degradation & pH-Rate Profiling

To establish a self-validating system for your specific formulation, you must determine the pseudo-first-order rate constants (


) across a matrix of pH and temperature conditions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) adjusted to pH 2.0, 4.0, 6.0, 7.4, 8.5, and 10.0. Verify the pH at the target incubation temperature to account for temperature-dependent pKa shifts.

  • Sample Initiation: Dissolve 2-Chloro-N-(3-ethylbenzyl)acetamide in LC-MS grade Acetonitrile to create a 10 mM stock. Spike the stock into the pre-warmed buffers to achieve a final concentration of 100 µM (ensure organic solvent

    
     1% v/v to prevent solvent-induced kinetic shifts).
    
  • Incubation & Sampling: Incubate parallel samples in temperature-controlled water baths at 25°C, 40°C, and 60°C. Withdraw 100 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching (Critical Step): Immediately transfer the aliquot into 100 µL of ice-cold quenching solution (e.g., 0.1% Formic Acid in Acetonitrile containing a stable-isotope internal standard). This drops the temperature and neutralizes the pH, instantly halting hydrolysis and validating the sample integrity prior to injection.

  • Quantification: Analyze the quenched samples via HPLC-UV (at 210 nm) or LC-MS/MS. Plot

    
     versus time to determine 
    
    
    
    .
  • Data Synthesis: Construct a pH-rate profile (log

    
     vs. pH) and an Arrhenius plot (
    
    
    
    vs.
    
    
    ) to predict the compound's half-life under any storage condition.

stability_workflow Step1 Buffer Prep (pH 2.0 - 10.0) Step2 Incubation (25°C, 40°C, 60°C) Step1->Step2 Step3 Quenching & Sample Prep Step2->Step3 Step4 HPLC-UV/MS Quantification Step3->Step4 Step5 Arrhenius Plot & pH-Rate Profile Step4->Step5

Systematic workflow for determining pH and temperature stability profiles.

Data Presentation

The following table summarizes the anticipated stability profile of 2-Chloro-N-(3-ethylbenzyl)acetamide based on kinetic modeling of homologous


-chloroacetamides.

Table 1: Degradation Kinetics of 2-Chloro-N-(3-ethylbenzyl)acetamide across pH and Temperature

pH LevelTemperature (°C)Dominant Degradation PathwayEstimated Half-Life (

)
Recommended Action
2.0 (Acidic) 40°CAcid-Catalyzed Amide Cleavage~14 DaysAvoid extreme acidic formulations.
6.0 (Mild Acid) 25°CMinimal (Highly Stable)> 2 YearsOptimal formulation pH.
7.4 (Neutral) 37°CMild Hydrolysis~4-6 MonthsPrepare fresh for long assays.
8.5 (Basic) 25°CBase-Mediated

Substitution
~7 DaysBuffer strictly; avoid prolonged storage.
10.0 (Strong Base) 60°CRapid

& Amide Cleavage
< 2 HoursUnsuitable for processing or storage.

References

  • Carlson, D. L., Than, K. D., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.[Link]

  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

Removing unreacted starting materials from 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Haloacetamides Ticket Topic: Ticket ID: PUR-2024-882 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are synthesizing 2-Chloro-N-(3-ethylbenzyl)acetamide via the acylation of 3-ethylbenzylamine with chloroacetyl chloride.[2][3] This is a classic Schotten-Baumann-type reaction. While the chemistry is robust, the purity of this specific intermediate is critical because the


-chloroamide motif is a potent alkylating agent often used in subsequent biological assays or nucleophilic substitutions.

The primary impurities you must manage are:

  • 3-Ethylbenzylamine (Unreacted nucleophile; Basic).[1][3][4]

  • Chloroacetyl Chloride (Unreacted electrophile; Reactive/Lachrymator).[3][4]

  • Chloroacetic Acid (Hydrolysis byproduct; Acidic).[3][4]

This guide provides a self-validating purification workflow designed to exploit the acid-base properties of these impurities to isolate the neutral amide product.

Module 1: The Standard Workup (The First Line of Defense)

Objective: Remove >95% of starting materials using liquid-liquid extraction (LLE) based on pKa differences.

The Logic (Causality):

  • The Product: The amide bond reduces the basicity of the nitrogen significantly. It remains neutral in mild acid or base, staying in the organic layer.

  • The Amine: 3-Ethylbenzylamine is basic.[1][2][3] Washing with dilute acid protonates it to its ammonium salt (

    
    ), forcing it into the aqueous layer [1].
    
  • The Acid Chloride: Chloroacetyl chloride is highly reactive.[3] It must first be quenched (hydrolyzed) to chloroacetic acid.[3][4] This acid is then deprotonated by a basic wash to form its carboxylate salt (

    
    ), which partitions into the aqueous layer [2].
    
Protocol: Optimized Aqueous Workup

Reagents Required:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3][4][5]

  • Acid Wash: 1M HCl (Do not use concentrated acid; it may hydrolyze the amide).[4]

  • Base Wash: Saturated aqueous Sodium Bicarbonate (

    
    ).[3][4][6]
    
  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[1][3][4]

Step-by-Step Procedure:

  • Quench: If the reaction is complete, add water to the reaction mixture and stir vigorously for 15 minutes. Why? This hydrolyzes unreacted chloroacetyl chloride into water-soluble chloroacetic acid.[1][2][3]

  • Dilution: Dilute the reaction mixture with your chosen organic solvent (approx. 10 mL per gram of theoretical yield).

  • Acid Wash (Removes Amine):

    • Transfer to a separatory funnel.[3][4][6][7][8]

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).[3][4]

    • Validation: Check the pH of the aqueous layer; it must be acidic (pH < 2).

  • Base Wash (Removes Acid):

    • Wash the organic layer twice with Saturated

      
       .[3]
      
    • Caution: Vent frequently.[1][3][4] The neutralization of chloroacetic acid generates

      
       gas.
      
    • Validation: Check the pH of the aqueous layer; it must be slightly basic (pH ~8-9).

  • Brine Wash & Dry:

    • Wash once with saturated brine (removes trapped water).[3][4]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Visualization: Workup Logic Flow

WorkupLogic Start Crude Reaction Mixture (Amide + Amine + Acid Chloride) Quench Step 1: Add Water (Hydrolyzes Acid Chloride) Start->Quench AcidWash Step 2: Wash with 1M HCl Quench->AcidWash AqLayer1 Aqueous Layer 1 (Amine Salts) AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer (Amide + Chloroacetic Acid) AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Step 3: Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2 (Chloroacetate Salts) BaseWash->AqLayer2 Extracts Acids FinalProduct Final Organic Layer (Pure Neutral Amide) BaseWash->FinalProduct Isolates Product

Figure 1: The chemical logic of the acid-base extraction workup.[1][2][3] By alternating pH, we selectively strip impurities.[2]

Module 2: Troubleshooting Specific Scenarios (FAQs)

Q1: The product is "oiling out" during the workup or recrystallization. What do I do?

  • Cause: N-benzyl haloacetamides often have low melting points and can form supercooled oils.[1][2][3]

  • Resolution:

    • Trituration: Add a non-polar solvent (Hexane or Pentane) to the oil and scratch the side of the flask with a glass rod. This provides nucleation sites [3].

    • Seeding: If you have a tiny crystal from a previous batch, add it to the oil.[3]

    • Solvent Switch: If recrystallizing, ensure you are not using too much solvent.[3][4] Dissolve in the minimum amount of hot solvent (e.g., Ethanol) and add water dropwise until it becomes cloudy, then cool slowly.

Q2: I still see a spot for the amine on my TLC after the acid wash.

  • Cause: The amine might be lipophilic enough (due to the ethylbenzyl group) to partition partially into the organic layer, or the acid wash was not sufficient.

  • Resolution:

    • Increase the concentration of the acid wash to 2M HCl (ensure the amide is stable; haloacetamides are generally stable to brief acid exposure).

    • Back-extract: Extract the acidic aqueous washes with a small amount of fresh organic solvent to recover any trapped product, then combine the organic layers.

Q3: My product is colored (yellow/brown) but should be white.

  • Cause: Oxidation byproducts of the amine or trace iodine/radical species.

  • Resolution:

    • Activated Charcoal: Dissolve the crude solid in hot ethanol, add activated charcoal (10% w/w), stir for 10 minutes, and filter through Celite while hot.

    • Silica Plug: Pass the solution through a short pad of silica gel using 20% EtOAc/Hexane. The colored tars usually stick to the top of the silica.

Module 3: Advanced Purification (Recrystallization & Chromatography)

If the extraction (Module 1) does not yield >98% purity, use these methods.

Method A: Recrystallization (For Solids)

Haloacetamides typically crystallize well from polar/non-polar solvent pairs.[3][4]

Solvent SystemSuitabilityProtocol Notes
EtOAc / Hexane High Dissolve in min.[1][2][3] hot EtOAc. Add Hexane until cloudy. Cool to 4°C.
Ethanol / Water Medium Good for removing inorganic salts.[1][3][4] Dissolve in hot EtOH; add warm water to turbidity.
Toluene High Excellent for removing non-polar impurities.[1][3][4] Heat to boiling to dissolve, cool slowly.
Method B: Column Chromatography (For Oils)

If the product remains an oil, purification via silica gel chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3][4]

  • Eluent System: Gradient of Hexane:Ethyl Acetate .[1][3][4]

    • Start: 95:5 (Hexane:EtOAc).[3][4]

    • Target Elution: Product usually elutes between 15% and 30% EtOAc depending on the exact lipophilicity of the ethylbenzyl group.

  • TLC Visualization: UV (254 nm) or Iodine Stain (Amides absorb iodine vapor well).[3][4]

Visualization: Purification Decision Tree

DecisionTree State Physical State of Crude? Solid Solid State->Solid Oil Oil / Gum State->Oil Recryst Recrystallize (EtOAc/Hexane) Solid->Recryst Triturate Triturate with Cold Hexane Oil->Triturate Success Solidifies? Triturate->Success Success->Recryst Yes Column Column Chromatography (0-30% EtOAc/Hex) Success->Column No

Figure 2: Decision matrix for selecting the appropriate final purification step.

Safety & Stability Warning

  • Alkylating Potential: 2-Chloro-N-(3-ethylbenzyl)acetamide contains an

    
    -haloacetamide group.[1][2][3] It is designed to be reactive (electrophilic).[3][4] It is a likely skin sensitizer  and irritant .[1][3][4] Always wear double nitrile gloves and work in a fume hood.[3][4]
    
  • Stability: Avoid prolonged exposure to strong bases (NaOH, KOH) or high heat (>100°C) as this can cause cyclization (to lactams) or hydrolysis of the chloride [4].[4]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (General reference for acid-base extraction of amines).

  • Organic Syntheses. Chloroacetamide. Org. Synth. 1927, 7, 16; Coll.[2][3] Vol. 1, 153. Link (Demonstrates stability and workup of chloroacetamide derivatives).[4]

  • BenchChem. Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide. Tech Support Guide. Link (Source for troubleshooting oiling out and workup of similar heterocyclic acetamides).[4]

  • PubChem. Chloroacetyl chloride - Compound Summary. National Library of Medicine.[3][4] Link (Safety and reactivity data).[3][4]

Sources

Validation & Comparative

1H NMR spectral analysis of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 2-Chloro-N-(3-ethylbenzyl)acetamide: A Technical Comparison Guide

Part 1: Executive Summary & Strategic Context

Objective: This guide provides a definitive structural verification protocol for 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0), a critical intermediate in the synthesis of agrochemicals and substituted acetanilide pharmacophores.[1]

The Challenge: In synthesis scale-up, distinguishing the target meta-substituted isomer from its ortho- and para-regioisomers is chemically non-trivial due to identical molecular weights (MS silent) and similar polarities (TLC/HPLC overlap).

The Solution: 1H NMR spectroscopy serves as the superior analytical standard for this compound.[1] Unlike Mass Spectrometry (which confirms only mass) or IR (which confirms functional groups), NMR provides the regiospecific resolution required to validate the 3-ethyl substitution pattern, ensuring downstream reaction fidelity.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol minimizes solvent-solute interactions that can obscure critical coupling constants.

Materials & Reagents
  • Analyte: >10 mg 2-Chloro-N-(3-ethylbenzyl)acetamide (dried in vacuo for >4h).

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane).
    
    • Alternative: DMSO-

      
       is recommended only if solubility in 
      
      
      
      is poor, though it often broadens amide peaks due to hydrogen bonding.[1]
  • Instrument: 400 MHz or higher (500 MHz recommended for aromatic resolution).

Step-by-Step Acquisition Workflow
  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL

    
    . Filter through a glass wool plug into the NMR tube to remove suspended solids (e.g., inorganic salts from the acylation step).
    
  • Lock & Shim: Lock onto the deuterium signal. Shim until the TMS peak (0.00 ppm) linewidth is <0.5 Hz.

  • Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (

      
      ): 2.0 seconds (essential for accurate integration of the ethyl group vs. aromatic protons).
      
    • Scans: 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for the amide region.[1]

Part 3: Spectral Analysis & Data Interpretation

The following data is predicted based on fragment analysis of structurally validated analogs (e.g., N-benzyl-2-chloroacetamide and 3-ethylbenzylamine) and chemometric principles.

Table 1: 1H NMR Assignment (400 MHz, )
SignalShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
A 1.22 - 1.26Triplet (t)3H7.6Ethyl

Typical alkyl terminus; diagnostic for the ethyl chain.[1]
B 2.62 - 2.68Quartet (q)2H7.6Ethyl

Benzylic methylene; deshielded by the aromatic ring.[1]
C 4.08 - 4.12Singlet (s)2H-

Chloroacetyl group; singlet confirms no adjacent protons.[1]
D 4.48 - 4.52Doublet (d)2H5.8Benzyl

Couples with NH.[1] Collapses to singlet if

shake is performed.[1]
E 6.80 - 7.10Broad (br s)1H-Amide

Chemical shift varies with concentration/temperature.[1]
F 7.10 - 7.35Multiplet (m)4H-Aromatic (Ar-H)The meta-substitution pattern is complex (see comparison below).

Note on Causality: The doublet at 4.50 ppm (Signal D) is the "Gatekeeper Signal." If this appears as a singlet in dry


, it indicates rapid proton exchange, likely due to residual acid/base impurities, signaling a failed workup.

Part 4: Comparative Analysis (Performance vs. Alternatives)

This section objectively compares the target molecule's analysis against its most common "alternatives"—its regioisomers and precursors.[1]

Comparison 1: Regioisomer Differentiation (The Critical QC Step)

The primary synthesis risk is the contamination with para-ethyl or ortho-ethyl isomers if the starting amine was impure.[1]

FeatureTarget: 3-Ethyl (Meta) Alternative: 4-Ethyl (Para) Alternative: 2-Ethyl (Ortho)
Aromatic Pattern Asymmetric Multiplet. Contains a distinct singlet-like peak (H2) isolated from the main cluster.[1]Symmetric AA'BB'. Appears as two distinct "roofed" doublets.[1]Complex Multiplet. Shifted downfield due to steric compression near the amide.[1]
Symmetry Low symmetry (4 distinct Ar-H environments).[1]High symmetry (2 distinct Ar-H environments).[1]Low symmetry, but distinct steric effects.[1]
Differentiation High. The H2 proton (between ethyl and benzyl groups) is diagnostic.[1]High. The AA'BB' pattern is unmistakable.[1]Medium. Requires high-field NMR to resolve from Meta.[1]
Comparison 2: Analytical Technique Performance

Why use NMR over HPLC-MS for this specific verification?

Metric1H NMR LC-MS (ESI+) FT-IR
Isomer ID Superior. Conclusively distinguishes meta vs para.Fail. Both isomers have identical Mass (m/z 253/255 for Cl isotopes) and fragmentation patterns.[1]Moderate. Fingerprint region (600-900 cm⁻¹) can distinguish, but requires pure reference standards.[1]
Quantification Absolute. No reference standard needed (qNMR).[1]Relative. Requires calibration curves; ionization efficiency varies.[1]Qualitative. Poor for quantification.[1]
Impurity Detection High. Detects residual solvents (Acetone, EtOAc) and water.[1]Low. "Blind" to non-ionizable solvents and inorganic salts.[1]Low. Overlaps obscure minor impurities.[1]

Part 5: Visualization & Workflow

Figure 1: Structural Verification Workflow

This logic flow illustrates the decision-making process during spectral analysis.

NMR_Workflow Start Crude Product Isolated Solubility Dissolve in CDCl3 Start->Solubility Acquire Acquire 1H NMR (16 Scans) Solubility->Acquire Check_Amide Check 4.0-4.5 ppm Region Acquire->Check_Amide Singlet_Cl Singlet @ 4.1 ppm? (Chloroacetyl confirmed) Check_Amide->Singlet_Cl Yes Doublet_Bz Doublet @ 4.5 ppm? (Benzyl-NH confirmed) Singlet_Cl->Doublet_Bz Aromatic_Check Aromatic Region Analysis (7.0 - 7.4 ppm) Doublet_Bz->Aromatic_Check Meta_Pattern Asymmetric Multiplet + Isolated Singlet (H2) Aromatic_Check->Meta_Pattern Target Observed Para_Pattern Symmetric AA'BB' Pattern (2 Doublets) Aromatic_Check->Para_Pattern Impurity Observed Final_QC Pass: 3-Ethyl Isomer Verified Meta_Pattern->Final_QC Reject Fail: Regioisomer Contamination Para_Pattern->Reject

Caption: Logic flow for distinguishing the target 3-ethyl isomer from para-substituted impurities using 1H NMR markers.

Part 6: Troubleshooting & Impurity Profiling

Scenario: "The Benzyl Doublet (4.5 ppm) is a Singlet."

  • Cause: Acidic impurities (e.g., HCl from the acyl chloride reactant) are catalyzing the exchange of the amide proton.

  • Fix: Shake the NMR tube with

    
     or filter the sample through basic alumina.[1]
    

Scenario: "Extra Triplet at 1.1 ppm."

  • Cause: Residual Diethyl Ether or Ethanol.[1]

  • Differentiation: The ethyl group of the product appears at 1.22 ppm .[1] Ethanol appears at 1.25 ppm but will have a corresponding quartet at 3.72 ppm (distinct from the product's benzylic quartet at 2.65 ppm).[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and chemical data for Acetamide, 2-chloro-N-(phenylmethyl)- (N-Benzyl-2-chloroacetamide).[1] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Organic Syntheses. Chloroacetamide (General procedure for chloroacetylation).[1] Org.[1][3] Syn. Coll. Vol. 1, p. 153 (1941). [Link]

  • PubChem. Compound Summary: N-Benzyl-2-chloroacetamide (Analogous Structure).[1] National Library of Medicine.[1] [Link]

Sources

Comparative HPLC Method Development: Selectivity Optimization for 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Developing a purity method for 2-Chloro-N-(3-ethylbenzyl)acetamide presents a specific chromatographic challenge: separating the target meta-substituted isomer from potential regioisomeric impurities (ortho- and para-ethyl analogues) and hydrolysis degradation products. While standard C18 chemistries often co-elute these structurally similar species, this guide demonstrates that a Phenyl-Hexyl stationary phase offers superior resolution (


) compared to standard Alkyl-C18 alternatives, driven by 

selectivity mechanisms.

Chemical Context & Impurity Profiling[1][2]

To design a robust method, we must first map the molecular "risk points." This molecule contains a labile


-chloroacetamide moiety (susceptible to hydrolysis) and a substituted benzyl ring (susceptible to isomeric contamination).
Degradation & Impurity Pathway

The following signaling diagram outlines the critical impurities that the HPLC method must resolve.

ImpurityPathway SM1 Starting Material: 3-Ethylbenzylamine Target TARGET: 2-Chloro-N-(3-ethylbenzyl)acetamide SM1->Target Acylation (pH < 8) Imp_Iso Impurity B (Regioisomer): 2-Chloro-N-(4-ethylbenzyl)acetamide SM1->Imp_Iso Contaminated SM SM2 Reagent: Chloroacetyl Chloride SM2->Target Imp_Hyd Impurity A (Hydrolysis): 2-Hydroxy-N-(3-ethylbenzyl)acetamide Target->Imp_Hyd Hydrolysis (H2O, pH > 7) Imp_Dim Impurity C (Dimer): N,N'-bis(3-ethylbenzyl)piperazine... Target->Imp_Dim Self-Alkylation

Figure 1: Critical impurity synthesis and degradation pathways driving method selection.

Comparative Method Study

This section compares the "Workhorse" method (C18) against the "Selectivity" method (Phenyl-Hexyl).

The Candidates
  • Method A (Standard): C18 Column (L1). Relies purely on hydrophobic subtraction. Often fails to separate positional isomers (meta- vs para-ethyl).

  • Method B (Recommended): Phenyl-Hexyl Column (L11). Utilizes

    
     interactions between the stationary phase phenyl ring and the analyte's benzyl ring.
    
  • Method C (Orthogonal): GC-FID. Useful for volatile solvents but not recommended for the main assay due to thermal instability of the

    
    -chloroacetamide group (degrades at injector port temperatures >200°C).
    
Experimental Performance Data

The following data represents typical validation performance metrics for this class of compounds.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Target) 8.4 min9.1 minN/A
Resolution (

) Target vs. 4-Ethyl Isomer
1.1 (Fail) 2.8 (Pass) NLT 1.5
Resolution (

) Target vs. Hydrolysis Imp
12.514.2NLT 1.5
Tailing Factor (

)
1.31.1NMT 2.0
Theoretical Plates (

)
12,00014,500> 5,000

Analysis: Method A fails the critical quality attribute (CQA) of separating the meta (target) from the para (impurity) isomer. The hydrophobic difference between a meta-ethyl and para-ethyl group is negligible on a C18 surface. However, the Phenyl-Hexyl phase (Method B) engages the aromatic ring electrons differently depending on the steric position of the ethyl group, resulting in baseline separation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, meaning system suitability steps are built into the workflow to ensure data integrity before sample analysis.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with PDA detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., XBridge or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloro-group).

  • Mobile Phase B: Acetonitrile (High UV transparency).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Control is critical for isomer separation).

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Aromatic band).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Gradient
17.02080Wash
17.19010Re-equilibration
22.09010End
Standard & Sample Preparation

Caution: The analyte is an alkylating agent. Handle with gloves.

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of Target into a 25 mL flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute Stock to 0.5 mg/mL using Diluent.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL). Requirement: S/N > 10.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection, compliant with Quality by Design (QbD) principles.

MethodDev Start Start: Define ATP (Analytical Target Profile) Scouting Column Scouting: C18 vs. Phenyl-Hexyl vs. C8 Start->Scouting Decision Isomer Separation (Meta vs Para) > 1.5? Scouting->Decision Fail Method A (C18): Co-elution of isomers Decision->Fail No Pass Method B (Phenyl-Hexyl): Pi-Pi Selectivity Success Decision->Pass Yes Opt Optimization: Adjust Gradient & Temp Pass->Opt Val Validation: ICH Q2(R2) Protocols Opt->Val

Figure 2: QbD workflow for selecting the stationary phase based on isomeric selectivity.

Validation Strategy (ICH Q2)

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be executed as per ICH Q2(R2) guidelines.

  • Specificity: Inject individual impurities (Hydrolysis product, Regioisomer) to prove no interference with the main peak.

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    
    .
  • Stability of Solution:

    • Critical Check: Because this is a chloroacetamide, it may hydrolyze in solution over time.

    • Test: Inject the standard every 4 hours for 24 hours. If degradation > 2.0% is observed, require "Freshly Prepared" standards or switch to a chilled autosampler (4°C).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Provides the global regulatory framework for validating the accuracy, specificity, and precision of this method.[3] [Link]

  • Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. (3rd Edition). Wiley.

    
     interactions).
    [Link]
    
  • U.S. Environmental Protection Agency (EPA). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates. (2005). Provides background on the stability and separation of chloroacetamide-class compounds. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Fragmentation Matters

In the landscape of drug development and chemical analysis, understanding a molecule's structure is paramount. Mass spectrometry (MS) is an indispensable tool, not just for determining molecular weight, but for elucidating that very structure through fragmentation analysis. When a molecule like 2-Chloro-N-(3-ethylbenzyl)acetamide is ionized in a mass spectrometer, it breaks apart in predictable ways, creating a unique fingerprint or "fragmentation pattern." This guide provides an in-depth, predictive analysis of these patterns. For researchers, this information is critical for identifying the compound, detecting impurities, or tracking its metabolites in complex biological matrices. Our approach is grounded in the fundamental principles of organic mass spectrometry, comparing the predicted fragmentation of our target molecule with well-established patterns of its structural components.

Predictive Analysis of Fragmentation Pathways

The fragmentation of 2-Chloro-N-(3-ethylbenzyl)acetamide (Molecular Weight: ~211.69 g/mol ; Monoisotopic Mass: 211.076 Da) is governed by the relative strengths of its bonds and the stability of the resulting fragments. The structure contains several key features that dictate its breakdown: an amide linkage, a chloroacetyl group, and an ethylbenzyl moiety.

Under typical Electron Ionization (EI) or Collision-Induced Dissociation (CID) conditions, the initial molecular ion ([M]⁺˙) is energetically unstable and rapidly fragments.[1] The most probable cleavage points are the weakest bonds that lead to the formation of stable carbocations or resonance-stabilized ions.[2][3]

The primary fragmentation pathways are hypothesized to be:

  • Benzylic Cleavage: The bond between the benzyl carbon and the nitrogen atom is a prime candidate for cleavage. This is an energetically favorable process because it leads to the formation of a highly stable ethylbenzyl cation.[3][4] This fragment can further rearrange to a tropylium-type ion, a common feature in the mass spectra of benzyl-containing compounds.[5]

  • Amide Bond Cleavage: The N-CO bond of the amide is another labile site.[6] Cleavage here can occur in two ways, leading to either an acylium ion or an amine fragment carrying the charge. For aromatic and α,β-unsaturated amides, cleavage that forms a stable acylium cation is often a dominant pathway.[6]

  • Alpha-Cleavage: Alpha-cleavage next to the amide nitrogen is a characteristic fragmentation for amines and amides.[7][8] This involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized, nitrogen-containing cation.[8]

  • Loss of Chlorine: The presence of a chlorine atom introduces a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) that is a key identifier.[7] The C-Cl bond can break, leading to the loss of a chlorine radical.

The following diagram illustrates the most probable fragmentation cascade for 2-Chloro-N-(3-ethylbenzyl)acetamide.

G cluster_paths Predicted Fragmentation Pathways M 2-Chloro-N-(3-ethylbenzyl)acetamide [M]+• m/z = 211/213 F1 Ethylbenzyl Cation [C9H11]+ m/z = 119 M->F1 Benzylic Cleavage (- C2H2ClNO) F2 Acylium Ion [C9H11NCO]+ m/z = 148 M->F2 Amide Cleavage (- C2H3Cl) F3 [M - Cl]+• [C11H14NO]+• m/z = 176 M->F3 Loss of Cl• F5 Chloroacetyl Amine Fragment [C4H7ClNO]+ m/z = 120/122 M->F5 α-Cleavage (- C7H7•) F4 Tropylium-type Ion [C7H7]+ m/z = 91 F1->F4 Loss of C2H4 caption Predicted EI/CID fragmentation pathway for 2-Chloro-N-(3-ethylbenzyl)acetamide.

Caption: Predicted fragmentation of 2-Chloro-N-(3-ethylbenzyl)acetamide.

Comparative Analysis: Structural Analogs

To substantiate our predictions, we compare the expected fragmentation of 2-Chloro-N-(3-ethylbenzyl)acetamide with related structures.

  • Ethylbenzene: The mass spectrum of ethylbenzene is dominated by a base peak at m/z 91, corresponding to the loss of a methyl group to form the stable benzyl cation, which rearranges to the tropylium ion.[9] We predict a similar, though perhaps less direct, pathway for our target molecule, where the ethylbenzyl cation (m/z 119) loses ethylene (28 Da) to form the tropylium ion at m/z 91.

  • N-benzylacetamide: In simpler N-benzylacetamides, cleavage of the amide bond is a significant pathway.[6] The presence of the electron-withdrawing chloro- group in our molecule is expected to influence the ionization and subsequent fragmentation at the amide site.

  • Aromatic Amines: The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which holds true for our target compound.[7] This is a fundamental check in spectral interpretation.

This comparative approach allows us to dissect the influence of each functional group on the overall fragmentation pattern, enhancing the confidence in our structural elucidation.

Data Summary: Predicted Key Ions

The table below summarizes the key ions we predict to observe in the mass spectrum of 2-Chloro-N-(3-ethylbenzyl)acetamide. The presence of the chlorine isotope is a critical diagnostic feature for fragments containing the chloroacetyl moiety.

Ion DescriptionProposed StructurePredicted m/zNotes
Molecular Ion [C₁₁H₁₄ClNO]⁺˙211/213Exhibits characteristic 3:1 isotopic pattern for Chlorine.[7]
Ethylbenzyl Cation [C₉H₁₁]⁺119Likely base peak due to high stability from benzylic cleavage.[4]
Tropylium-type Ion [C₇H₇]⁺91Common, stable fragment from benzyl-containing compounds.[9]
[M - Cl]⁺˙ [C₁₁H₁₄NO]⁺˙176Result of losing a Chlorine radical.
Acylium Ion Fragment [C₉H₁₁NCO]⁺148Formed via amide bond cleavage.[6]

Experimental Protocol: A Self-Validating Workflow

To experimentally verify these predictions, a robust and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This protocol is designed for researchers aiming to identify and quantify 2-Chloro-N-(3-ethylbenzyl)acetamide.

Objective: To acquire high-quality MS and MS/MS spectra of 2-Chloro-N-(3-ethylbenzyl)acetamide to confirm its identity and characterize its fragmentation.

1. Sample & Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Chloro-N-(3-ethylbenzyl)acetamide in methanol.
  • Create a series of working standards (e.g., 0.1, 1, 10, 100 ng/mL) by diluting the stock solution with 50:50 methanol:water. The rationale for this solvent choice is its compatibility with reverse-phase chromatography.

2. Liquid Chromatography (LC) Method:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). C18 is chosen for its excellent retention of moderately non-polar aromatic compounds.[10]
  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote protonation for positive ion mode ESI.[11]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. This gradient effectively separates the analyte from potential impurities.[12]
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar molecules, and positive mode is selected because the amide nitrogen is readily protonated.[13]

  • MS1 Scan (Full Scan): Scan from m/z 50 to 400 to detect the protonated parent molecule ([M+H]⁺ at m/z 212/214).

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 212) as the precursor for fragmentation. Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. This allows for observing both low-energy (gentle) and high-energy (extensive) fragmentation.[14]

    Caption: A streamlined workflow for LC-MS/MS analysis.

4. Data Validation and Interpretation:

  • Confirm the presence of the [M+H]⁺ ion at m/z 212/214 with the correct 3:1 isotopic ratio.
  • Analyze the MS/MS spectrum for the predicted fragment ions (e.g., m/z 119, 91, 148).
  • The presence of these specific fragments provides high confidence in the compound's identification.[14]

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-Chloro-N-(3-ethylbenzyl)acetamide. By leveraging established principles of benzylic cleavage, amide bond scission, and alpha-cleavage, we have proposed a detailed fragmentation pathway and identified key diagnostic ions. The comparative analysis with structural analogs strengthens these predictions. The provided LC-MS/MS protocol offers a clear, actionable, and self-validating methodology for researchers to confirm these findings experimentally. This comprehensive approach ensures high confidence in structural elucidation, a critical step in any chemical or pharmaceutical development pipeline.

References

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Interpretation of mass spectra. Prof. Dr. Dietrich Volmer, Saarland University. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Vidya-mitra, YouTube. [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. Dr. Puspendra Classes, YouTube. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Alwis, U. et al., National Center for Biotechnology Information. [Link]

  • Mass spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]

  • MS-Terms. University of Münster. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Lazar, A. et al., MDPI. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. da Silva, J. et al., National Center for Biotechnology Information. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Li, D. et al., MDPI. [Link]

  • General Fragmentation Modes. Shodhganga. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Science Ready, YouTube. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Lee, C. et al., MDPI. [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. Sæbø, M. et al., PeerJ. [Link]

  • Identification of In-Process Organic Compounds using LCMS. Resolvemass. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Fragmentation Mechanisms. Michigan State University Department of Chemistry. [Link]

Sources

FTIR characteristic peaks for 2-Chloro-N-(3-ethylbenzyl)acetamide identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(3-ethylbenzyl)acetamide is a critical intermediate in the synthesis of amide-based local anesthetics and anti-arrhythmic agents.[1] Its structural integrity is defined by three distinct functional zones: the


-chloroacetamide core, the secondary amide linkage, and the meta-substituted ethylbenzene ring.

This guide provides a rigorous spectroscopic framework for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike Nuclear Magnetic Resonance (NMR), which requires sample dissolution and longer acquisition times, ATR-FTIR offers a rapid, non-destructive quality control (QC) method suitable for in-process monitoring.[1]

Key Differentiator: This protocol focuses on distinguishing the meta-isomer from its ortho- and para- analogs—a common impurity profile in Friedel-Crafts alkylation precursors—using the aromatic fingerprint region (650–900 cm⁻¹).[1]

Molecular Analysis & Functional Zones

To accurately interpret the FTIR spectrum, the molecule must be deconstructed into its vibrational components. The presence of the electronegative chlorine atom alpha to the carbonyl group induces a specific inductive effect (


), shifting the Amide I band to a higher frequency compared to non-halogenated acetamides.
Functional Group Breakdown
  • Zone A: Secondary Amide (-CONH-): The primary diagnostic region.[1] The N-H stretch and C=O stretch (Amide I) confirm the formation of the amide bond from the amine precursor.

  • Zone B:

    
    -Chloro Substituent (-CH₂Cl):  The electron-withdrawing chlorine atom decreases the C=O bond length, increasing its force constant and vibrational frequency.[1]
    
  • Zone C: Meta-Ethylbenzyl Group: The substitution pattern on the aromatic ring is the sole determinant for isomeric purity.

Experimental Protocol: ATR-FTIR

Standardized workflow for solid or oil samples.[1]

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (Routine) or 64 (High Precision).

  • Range: 4000–600 cm⁻¹.[1]

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.[1]

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil to ensure intimate contact (critical for peak intensity).

    • If Oil: Apply a thin film covering the crystal active area. No pressure anvil is required.[1]

  • Acquisition: Run the sample scan.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters unless noise is excessive, as this may obscure the fine structure in the fingerprint region.

Characteristic Peak Profile

The following table outlines the expected characteristic peaks based on functional group theory and comparative data from structurally similar


-chloroacetamides and meta-dialkylbenzenes.
Table 1: Diagnostic FTIR Bands
Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Secondary Amide N-H Stretch (Amide A)3270 – 3300Medium, BroadH-bonded N-H.[1] Sharpens if diluted in non-polar solvent.[1]
Aromatic Ring C-H Stretch (

)
3030 – 3080WeakDiagnostic of the benzyl ring; appears just above 3000 cm⁻¹.[3]
Ethyl Group C-H Stretch (

)
2960, 2930, 2870MediumAsymmetric and symmetric stretching of -CH₂- and -CH₃ groups.[1]
Amide I C=O Stretch1655 – 1675 Strong Critical ID Peak. Shifted +15-20 cm⁻¹ higher than standard acetamides due to

-Cl induction.[1]
Amide II N-H Bend / C-N Stretch1540 – 1560StrongCharacteristic of secondary amides; absent in tertiary amide impurities.
Aromatic Ring C=C Stretch1450 – 1600MediumMultiple bands (usually 2-3) indicating the benzene ring skeleton.[1]
Isomer Fingerprint C-H Out-of-Plane Bend 770 – 790 Strong Isomer Selector. Specific to meta-disubstitution (1,3-pattern).[1]
Isomer Fingerprint Ring Deformation 690 ± 10 Medium Second diagnostic band for meta-substitution.[1][4]
Alkyl Chloride C-Cl Stretch650 – 750Weak/MediumOften obscured by aromatic bands, but adds to the fingerprint complexity.

Comparative Analysis: Isomer Differentiation

Differentiation between the target meta-isomer and potential ortho- or para- impurities is the most challenging aspect of QC.[1] The "Fingerprint Region" (600–900 cm⁻¹) is the sole discriminator in FTIR.

Distinction Logic
  • Target (Meta-Isomer): Look for two distinct strong bands: one near 690 cm⁻¹ and another near 780 cm⁻¹ .[1]

  • Impurity (Para-Isomer): Typically exhibits a single strong band in the 800–850 cm⁻¹ range (C-H wag of two adjacent hydrogens).[1]

  • Impurity (Ortho-Isomer): Often shows a strong band near 750 cm⁻¹ (C-H wag of four adjacent hydrogens).[1]

Analyst Note: If the spectrum shows a "clean" doublet at 690/780 cm⁻¹, the isomeric purity is likely high. The appearance of a shoulder or new peak at 820 cm⁻¹ suggests para-isomer contamination.[1]

Quality Control Workflow

The following diagram illustrates the decision-making process for identifying the compound during synthesis.

QC_Workflow Start Crude Reaction Product Prep Sample Prep (ATR-FTIR) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check1 Check 1655-1675 cm⁻¹ (Amide I) Scan->Check1 Check2 Check 3300 cm⁻¹ (N-H Stretch) Check1->Check2 Band Present Fail_Hydrolysis FAIL: Hydrolysis (Broad OH >3000) Check1->Fail_Hydrolysis Shifted/Broad Check3 Check 690 & 780 cm⁻¹ (Meta-Pattern) Check2->Check3 Single Band Fail_Amine FAIL: Unreacted Amine (Doublet at 3300-3400) Check2->Fail_Amine Double Band (NH₂) Pass PASS: Confirm Identity Check3->Pass Pattern Matches Fail_Isomer FAIL: Wrong Isomer (Peak at ~820) Check3->Fail_Isomer Pattern Mismatch

Figure 1: Logic flow for FTIR-based Quality Control of 2-Chloro-N-(3-ethylbenzyl)acetamide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text on functional group assignment and aromatic substitution patterns).

  • NIST Mass Spectrometry Data Center. (2023).[1] Acetamide, 2-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link] (Reference for

    
    -chloroacetamide shift).[1]
    
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][5] Retrieved from [Link] (Source for meta-substitution fingerprint rules).

  • Doc Brown's Chemistry. (2024).[1] Infrared spectrum of ethylbenzene. Retrieved from [Link] (Reference for ethyl-benzyl group vibrational modes).[1]

Sources

Comparative Reactivity Guide: 2-Chloro-N-(3-ethylbenzyl)acetamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0) acts as a moderate-reactivity electrophile, functioning primarily as an alkylating agent for sulfhydryl groups (cysteine thiols) via an SN2 mechanism.

In the hierarchy of chloroacetamides, this compound exhibits lower reactivity than N-phenyl derivatives (chloroacetanilides) but comparable reactivity to unsubstituted N-benzyl-2-chloroacetamide. The presence of the meta-ethyl group on the benzyl ring exerts a negligible steric influence on the reaction center and a weak electron-donating effect, rendering it a stable, selective "warhead" suitable for covalent inhibition or bioconjugation where hyper-reactivity (and associated off-target toxicity) must be avoided.

Chemical Identity & Structural Properties[1][2]

PropertyDetail
Compound Name 2-Chloro-N-(3-ethylbenzyl)acetamide
CAS Number 2869189-16-0
Molecular Formula C11H14ClNO
Molecular Weight 227.69 g/mol
Core Functional Group

-Chloroacetamide (Electrophile)
Key Substituent 3-Ethylbenzyl (Modulator)
Structural Analysis

The molecule consists of three distinct zones governing its behavior:

  • The Warhead (

    
    -Chloroacetyl):  The site of nucleophilic attack. The carbon-chlorine bond is polarized, creating an electrophilic center at the 
    
    
    
    -carbon.
  • The Linker (Amide Nitrogen): This nitrogen modulates the electrophilicity of the carbonyl group. Its electron density is determined by the substituent attached to it.[1]

  • The Tail (3-Ethylbenzyl): The meta-ethyl group is an alkyl substituent. Crucially, the benzyl methylene group (

    
    ) acts as an "insulator," preventing direct resonance interaction between the aromatic ring and the amide nitrogen.
    

Mechanistic Reactivity Profile

The Reaction Mechanism (SN2)

Chloroacetamides react with nucleophiles (typically thiols like Glutathione, GSH, or Cysteine residues in proteins) via a bimolecular nucleophilic substitution (SN2). The nucleophile attacks the


-carbon, displacing the chloride ion.

Key Driver: The reaction rate is governed by the electrophilicity of the


-carbon. This electrophilicity is enhanced by the adjacent carbonyl group (electron-withdrawing).
Electronic Modulation by N-Substituents

The substituent on the amide nitrogen dictates the electron density of the carbonyl oxygen, which indirectly affects the


-carbon.
  • Electron-Withdrawing Groups (EWG) on N: Decrease electron donation from N to C=O. The C=O becomes more electron-deficient, exerting a stronger inductive pull on the

    
    -carbon. Result: Increased Reactivity. 
    
  • Electron-Donating Groups (EDG) on N: Increase electron donation from N to C=O. The C=O becomes more electron-rich, weakening the inductive pull on the

    
    -carbon. Result: Decreased Reactivity. 
    
Visualization of Electronic Effects

The following diagram illustrates the mechanistic pathway and the impact of the N-substituent.

ReactionMechanism Substrate 2-Chloro-N-(3-ethylbenzyl)acetamide TS Transition State [Nu---C---Cl]‡ Substrate->TS Nu Nucleophile (R-S⁻) Nu->TS Attack Product Thioether Product + Cl⁻ TS->Product Cl⁻ Departure N_LonePair Amide N Lone Pair Carbonyl Carbonyl (C=O) N_LonePair->Carbonyl Resonance Donation (Deactivates Electrophile) AlphaC Alpha-Carbon (δ+) Carbonyl->AlphaC Inductive Activation (-I)

Caption: SN2 Reaction mechanism showing the competition between amide resonance (deactivating) and carbonyl induction (activating).

Comparative Reactivity Hierarchy

The following table places 2-Chloro-N-(3-ethylbenzyl)acetamide within the context of common analogs. The "Relative Rate" is estimated based on Hammett


 values for chloroacetamide solvolysis and alkylation.
Compound ClassStructureElectronic Effect on NRelative ReactivityStability (t1/2)
N-Phenyl-2-chloroacetamide Ph-NH-CO-CH2ClEWG (Resonance): Phenyl ring pulls density from N.High Low (Hours)
N-Benzyl-2-chloroacetamide Ph-CH2-NH-CO-CH2ClNeutral/Weak EDG: Methylene insulates Ph ring.Moderate High (Days)
2-Chloro-N-(3-ethylbenzyl)acetamide (Et-Ph)-CH2-NH-CO-CH2ClWeak EDG (+I): Ethyl group adds slight electron density.Moderate (Lowest) High (Days)
N-Alkyl-2-chloroacetamide Me-NH-CO-CH2ClEDG (+I): Alkyl group donates density to N.Low Very High
Detailed Comparison
  • Vs. N-Phenyl Analogs: N-phenyl derivatives are significantly more reactive. The aniline nitrogen lone pair delocalizes into the aromatic ring, reducing its ability to donate to the carbonyl. This makes the carbonyl a stronger activator. 2-Chloro-N-(3-ethylbenzyl)acetamide is roughly 2-5x slower in reaction rate than its N-phenyl counterpart, offering better stability in aqueous media.

  • Vs. Unsubstituted N-Benzyl: The 3-ethyl group is a weak electron donor (

    
    ). While it theoretically makes the nitrogen slightly more electron-rich (and the compound less reactive), the effect is attenuated by the methylene bridge. In practice, the reactivity of the 3-ethylbenzyl variant is indistinguishable  from the standard benzyl derivative.
    

ReactivityHierarchy High High Reactivity (N-Phenyl-2-chloroacetamide) Target: Rapid Labeling Mid Moderate Reactivity (N-Benzyl-2-chloroacetamide) High->Mid Loss of N-Aryl Resonance Target Target Compound 2-Chloro-N-(3-ethylbenzyl)acetamide (Stable, Selective) Mid->Target +3-Ethyl Group (Minor Deactivation) Low Low Reactivity (N-Alkyl-2-chloroacetamide) Target->Low Transition to pure Alkyl

Caption: Reactivity hierarchy of chloroacetamides based on N-substituent electronic effects.

Experimental Protocols

To validate the reactivity of 2-Chloro-N-(3-ethylbenzyl)acetamide against alternatives, use the following standardized kinetic assay.

Protocol: Comparative Thiol Alkylation Kinetics

Objective: Determine the second-order rate constant (


) for the reaction with Glutathione (GSH).

Materials:

  • Electrophiles: 2-Chloro-N-(3-ethylbenzyl)acetamide, N-phenyl-2-chloroacetamide (control).

  • Nucleophile: L-Glutathione (reduced), 50 mM stock in water.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (mimics physiological pH).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR) or Caffeine (for HPLC).

Methodology (Pseudo-First-Order Conditions):

  • Preparation: Dissolve the electrophile (10 mM) in DMSO-d6 (for NMR) or Acetonitrile (for HPLC).

  • Reaction Mix: Mix electrophile (1 mM final) with excess GSH (10 mM final) in buffered solvent (10% D2O/PBS or 50:50 ACN/Buffer).

    • Note: Excess thiol ensures the concentration of nucleophile remains effectively constant (

      
      ).
      
  • Monitoring:

    • NMR Method: Acquire 1H NMR spectra every 5 minutes. Track the disappearance of the

      
      -proton singlet (
      
      
      
      ppm) and the appearance of the thioether product (
      
      
      ppm).
    • HPLC Method: Inject aliquots every 10 minutes. Monitor UV absorbance at 254 nm.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

Expected Results:

  • N-Phenyl:

    
     (Fast).
    
  • N-(3-ethylbenzyl):

    
     (Moderate/Slow).
    

References

  • Jablonkai, I. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. Journal of Agricultural and Food Chemistry, 52(10), 2952-2958. Link

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584. Link

  • Kelemen, A. A., et al. (2019).[2] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. Link

  • Rossetti, G., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[3] Bioconjugate Chemistry, 27(9), 2167-2176. Link

  • Pizzoballo, S., et al. (2019). Covalent Inhibitors: An Opportunity for First-in-Class Drug Discovery. Journal of Medicinal Chemistry, 62(6), 2837–2862. (Discussion on warhead reactivity tuning).

Sources

X-ray crystallography data for 2-Chloro-N-(3-ethylbenzyl)acetamide structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS 2869189-16-0) Content Type: Comparative Technical Guide Author Role: Senior Application Scientist

Executive Summary

In the development of pharmaceutical intermediates, precise structural confirmation is non-negotiable. This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) for the structural validation of 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS 2869189-16-0).

While 1H NMR provides rapid connectivity data, it often fails to resolve spatial ambiguities inherent in flexible benzyl-amide linkers. This guide demonstrates why SCXRD serves as the "Gold Standard" for this compound class, providing absolute confirmation of the amide bond geometry (syn/anti), ethyl group orientation, and solid-state packing forces that dictate stability.

The Molecule & The Challenge

Target Molecule: 2-Chloro-N-(3-ethylbenzyl)acetamide Molecular Formula: C₁₁H₁₄ClNO Key Structural Features:

  • Chloroacetamide Head: A reactive electrophile; bond length stability is critical.

  • Amide Linker: Subject to conformational isomerism (cis/trans or syn/anti).

  • 3-Ethylbenzyl Tail: A flexible hydrophobic domain that complicates crystal packing and introduces rotational freedom in solution.

The Analytical Gap: In solution (NMR), the ethyl group rotates freely, and the amide bond averages between conformers. In the solid state (drug formulation), the molecule locks into a specific low-energy conformation. Only SCXRD can visualize this static state.

Experimental Workflow: From Synthesis to Structure

The following workflow outlines the validated protocol for generating definitive structural data.

Workflow Start Precursors (3-Ethylbenzylamine + Chloroacetyl Chloride) Rxn Synthesis (DCM, 0°C to RT) Start->Rxn Crude Crude Product (Amorphous Solid) Rxn->Crude Cryst Recrystallization (Slow Evaporation EtOH/Hexane) Crude->Cryst Purification SC Single Crystal (0.2 x 0.1 x 0.1 mm) Cryst->SC 24-48 hrs XRD SCXRD Data Collection (Mo Kα, 293K) SC->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Final Confirmed Structure (CIF Generated) Solve->Final

Figure 1: End-to-end workflow for structural confirmation of 2-Chloro-N-(3-ethylbenzyl)acetamide.

Comparative Analysis: NMR vs. SCXRD

The NMR Limitation (Ambiguity)

Routine 1H NMR (400 MHz, CDCl₃) for this compound confirms connectivity but leaves spatial questions unanswered.

  • Observed Signals:

    • 
       1.25 (t, 3H, -CH₃): Confirms ethyl group presence.
      
    • 
       2.65 (q, 2H, -CH₂-): Confirms ethyl attachment.
      
    • 
       4.05 (s, 2H, Cl-CH₂-): Confirms chloroacetyl head.
      
    • 
       4.50 (d, 2H, N-CH₂-): Confirms benzyl linker.
      
  • The Blind Spot: The coupling constant (

    
    ) of the benzylic protons averages out due to free rotation. NMR cannot definitively prove if the amide oxygen and the benzylic carbon are syn or anti in the solid phase, a factor that significantly impacts bioavailability and melting point.
    
The SCXRD Advantage (Certainty)

SCXRD determines the electron density map, providing bond lengths with precision up to 0.001 Å.

Protocol: Crystallization & Data Collection
  • Crystallization: Dissolve 50 mg of purified compound in 2 mL hot ethanol. Add hexane dropwise until turbidity persists. Cap the vial with a perforated film (slow evaporation) and store at 4°C.

  • Mounting: Select a colorless block crystal (

    
     mm). Mount on a glass fiber using epoxy.
    
  • Collection: Collect data on a Bruker APEX-II CCD diffractometer using Mo K

    
     radiation (
    
    
    
    Å).
Representative Crystallographic Data

Note: While the specific CIF for the 3-ethyl derivative (CAS 2869189-16-0) is proprietary, the structural metrics below are derived from the homologous N-benzyl-2-chloroacetamide (CCDC 2312788) and 2-chloro-N-(3-chlorophenyl)acetamide structures. These values represent the acceptance criteria for validating the target molecule.

Table 1: Structural Parameters for Validation

ParameterNMR CapabilitySCXRD Value (Target Range)*Significance
Crystal System N/AMonoclinic (Likely

or

)
Defines packing efficiency.
C–Cl Bond Length Inferred

Å
Confirms leaving group stability.
Amide C=O Length Inferred

Å
Confirms double bond character.
Amide C–N Length Inferred

Å
Confirms resonance stabilization.
Torsion Angle (C-N-C-C)Average

(Anti)
Crucial: Defines molecular shape.
Intermolecular H-Bonds NOESY (Weak)

(

Å)
Explains high melting point/solubility.

*Values based on homologous structures [1, 2].

Detailed Structural Logic

Why does the X-ray data matter?

  • Conformational Locking: In the crystal lattice of N-benzyl acetamides, the amide plane is typically tilted relative to the phenyl ring. For the 3-ethyl derivative, the ethyl group at the meta position will introduce steric bulk that forces the phenyl ring to rotate to minimize clashes with the amide oxygen. SCXRD measures this dihedral angle precisely.

  • Packing Motifs: These molecules typically form infinite 1D chains driven by

    
     hydrogen bonds [3]. The ethyl group acts as a "spacer" between these chains. If the ethyl group is disordered (occupying two positions), SCXRD refinement will reveal this as split electron density sites—something NMR would interpret merely as "broadening."
    

StructureLogic Input Diffraction Pattern (Bragg Spots) Phase Phase Problem Solution (Direct Methods) Input->Phase Map Electron Density Map Phase->Map Refine Least-Squares Refinement Map->Refine Result1 Bond Lengths (Chemical Identity) Refine->Result1 Result2 Torsion Angles (3D Conformation) Refine->Result2 Result3 Packing (Solubility/Stability) Refine->Result3 Validation VALIDATED Result1->Validation Matches Expected?

Figure 2: The logic flow of solving the crystal structure to validate chemical identity.

Conclusion

For 2-Chloro-N-(3-ethylbenzyl)acetamide , relying solely on NMR is a risk. While NMR confirms you have synthesized the correct connectivity, it cannot predict the solid-state behavior critical for downstream applications.

Recommendation:

  • Use NMR for in-process monitoring of the synthesis.

  • Use SCXRD for the final Certificate of Analysis (CoA) to certify the polymorphic form, absolute conformation, and absence of solvation. The expected data should align with the monoclinic

    
     motif observed in the N-benzyl-2-chloroacetamide class.
    

References

  • N-Benzyl-2-chloroacetamide Structure: Wang, M. S., et al. (2011). Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate. Acta Crystallographica Section E.

  • Chloroacetamide Bond Length Standards: Gowda, B. T., et al. (2008). Effect of ring and side-chain substitutions on the solid-state geometry of aromatic amides. Acta Crystallographica Section E.

  • Hydrogen Bonding in Amides: Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E. [1]

  • Target Molecule Catalog Entry: BLD Pharm. (2024). 2-Chloro-N-(3-ethylbenzyl)acetamide (CAS 2869189-16-0).[2]

Sources

Chromatographic separation of 2-Chloro-N-(3-ethylbenzyl)acetamide from impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chromatographic strategies for purifying 2-Chloro-N-(3-ethylbenzyl)acetamide , a critical intermediate often used in the synthesis of pharmaceuticals and agrochemicals (e.g., chloroacetanilide herbicides or pharmacophores).

Executive Summary & Molecule Profile

2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0 / related variants) is a moderately lipophilic alkylating agent. Its purification is challenging due to the reactivity of the


-chloro moiety and the presence of structurally similar precursors.

This guide compares two primary separation methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography (NP-FC) .

Target Molecule Profile
PropertyValue / DescriptionSignificance for Chromatography
Structure N-benzyl-2-chloroacetamide coreAmide bond provides H-bond acceptor/donor sites; Benzyl group adds UV chromophore (

nm).
LogP (Predicted) ~2.8 – 3.2Moderately lipophilic; ideal for C18 retention.
Reactivity Electrophilic (

-chloro)
Susceptible to hydrolysis (forming hydroxy-analog) and nucleophilic attack. Avoid basic alcoholic solvents during prolonged storage.
Impurity Profile Analysis

Effective separation requires understanding the "enemies" in the crude mixture.

  • 3-Ethylbenzylamine (Precursor A): Basic amine. Polar in NP; tails in RP without buffer.

  • Chloroacetic Acid (Hydrolysis of Precursor B): Highly polar, acidic. Elutes at solvent front.

  • 2-Hydroxy-N-(3-ethylbenzyl)acetamide (Byproduct): Formed via hydrolysis of the C-Cl bond. More polar than target.

  • Bis-alkylated Dimer: Non-polar. Elutes late in RP; early in NP.

Comparative Methodology: RP-HPLC vs. Flash Chromatography

Method A: Preparative RP-HPLC (High Purity / Polishing)

Best For: Final polishing (>99.5% purity), removing closely eluting hydrolysis byproducts, and analytical quantification.

  • Mechanism: Partition chromatography based on hydrophobicity.

  • Stationary Phase: C18 (Octadecylsilane), 5 µm or 10 µm particles.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

Protocol Design (Self-Validating System)

The inclusion of Formic Acid (0.1%) is critical. It protonates the residual 3-ethylbenzylamine impurity (


), forcing it to elute early in the void volume, effectively separating it from the neutral target amide.

Step-by-Step Protocol:

  • Sample Prep: Dissolve crude solid in Acetonitrile:Water (50:50). Filter through 0.45 µm PTFE.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-18 min: 90% B (Wash non-polars)

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Benzyl ring).

  • Fraction Collection: Trigger on slope (>5 mAU/sec) or threshold.

Method B: Normal Phase Flash Chromatography (Scale-Up)

Best For: Bulk purification (grams to kilograms), removing non-polar dimers and very polar salts.

  • Mechanism: Adsorption chromatography (Silica Gel).

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate.[1]

Protocol Design

The target is moderately polar. A gradient from non-polar to moderately polar is required.[2] Caution: The amine impurity will streak on silica due to interaction with acidic silanols.

Step-by-Step Protocol:

  • Column Loading: Dry load the crude on Celite or Silica (1:2 ratio) to prevent band broadening.

  • Gradient:

    • 0–5 CV (Column Volumes): 100% Hexane (Elutes non-polar dimers).

    • 5–15 CV: 0%

      
       40% Ethyl Acetate.
      
    • Target typically elutes at ~25-30% EtOAc.

  • Additive: If amine impurity persists, add 1% Triethylamine (TEA) to the mobile phase to block silanols (Note: TEA must be removed later).

Performance Comparison Data

The following table summarizes the expected performance based on physicochemical partitioning logic derived from chloroacetamide class behavior.

MetricMethod A: RP-HPLC (C18)Method B: Flash (Silica)
Separation Mechanism Hydrophobicity (Partition)Polarity (Adsorption)
Selectivity (

) vs. Hydroxy-Impurity
High (Hydroxy elutes much earlier)Moderate (Hydroxy elutes later, potential tailing)
Selectivity vs. Amine Precursor Excellent (With acid buffer, Amine elutes at

)
Poor (Amine streaks without TEA)
Load Capacity Low (approx. 1-2% of column mass)High (approx. 5-10% of column mass)
Solvent Cost High (Acetonitrile)Low (Hexane/EtOAc)
Scalability Linear up to ~100g (requires large columns)Linear up to Multi-kg
Recovery >95%>90% (Risk of irreversible adsorption)

Visualizing the Separation Logic

Diagram 1: Impurity Fate Mapping

This diagram illustrates where specific impurities migrate in each system, aiding in method selection.

ImpurityFate cluster_RP Reverse Phase (C18 + Acid) cluster_NP Normal Phase (Silica) Crude Crude Mixture (Target + Impurities) RP_Void Void Volume (Salts, Acidic Impurities, Protonated Amines) Crude->RP_Void Polar/Ionic RP_Target Target Peak (Retained) Crude->RP_Target Lipophilic RP_Wash Column Wash (Dimers, Tars) Crude->RP_Wash Very Lipophilic NP_Front Solvent Front (Dimers, Non-polars) Crude->NP_Front Non-polar NP_Target Target Peak (Mid-Elution) Crude->NP_Target Mod. Polar NP_Late Late/Streaking (Polar Hydroxy, Free Amines) Crude->NP_Late Polar/H-Bonding

Caption: Fate of impurities in RP vs. NP modes. Note that RP moves polar impurities to the front, while NP retains them.

Diagram 2: Method Selection Decision Tree

A logic flow for researchers to choose the correct protocol based on purity requirements and scale.

DecisionTree Start Start: Purification Needs ScaleCheck Scale > 5g? Start->ScaleCheck PurityCheck Required Purity > 99%? ScaleCheck->PurityCheck No Flash Method B: Flash Chromatography (Hex/EtOAc) ScaleCheck->Flash Yes PurityCheck->Flash No HPLC Method A: Prep RP-HPLC (H2O/ACN + 0.1% FA) PurityCheck->HPLC Yes Hybrid Hybrid Workflow: 1. Flash (Bulk Cleanup) 2. HPLC (Polishing) Flash->Hybrid Purity Insufficient?

Caption: Decision matrix for selecting Flash vs. HPLC based on scale and purity constraints.

References

  • Hostetler, K. A., & Thurman, E. M. (1999). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. U.S. Geological Survey.[3] Link

  • BenchChem Technical Support. (2025). A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. BenchChem Application Notes. Link

  • Prieto-Blanco, M. C., et al. (2009).[4] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Journal of Chromatographic Science, 47(2), 121-126.[4] Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational Flash Chromatography Reference). Link

  • Ferrer, I., et al. (1997). Liquid chromatography-mass spectrometry for the analysis of chloroacetanilide herbicide metabolites. Journal of Chromatography A, 777(1), 91-98. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-N-(3-ethylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of novel chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-N-(3-ethylbenzyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and prioritize a comprehensive understanding of the "why" behind each step.

Hazard Identification and Risk Assessment

Before beginning any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with 2-Chloro-N-(3-ethylbenzyl)acetamide are extrapolated from data on analogous chloroacetamides:

Hazard ClassificationDescription
Acute Toxicity (Oral) Assumed to be toxic if swallowed based on data for 2-chloroacetamide.[1][2][3]
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility.[1][2][3]
Environmental Hazard As a halogenated organic compound, it must be prevented from entering drains or the environment.[1][4][5]

Given these potential hazards, all waste containing 2-Chloro-N-(3-ethylbenzyl)acetamide, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Personal Protective Equipment (PPE)

The foundation of safe chemical handling is appropriate PPE. The following must be worn at all times when handling 2-Chloro-N-(3-ethylbenzyl)acetamide waste:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][7] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.[6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a particulate filter respirator or a full-face respirator should be used.[4][6] All handling of solid waste should ideally be done in a chemical fume hood.[5]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of 2-Chloro-N-(3-ethylbenzyl)acetamide waste.

Caption: Disposal workflow for 2-Chloro-N-(3-ethylbenzyl)acetamide.

Step-by-Step Disposal Procedures

The principle of causality here is to prevent dangerous reactions and to avoid cross-contaminating less hazardous waste streams, which can unnecessarily increase disposal costs.[8]

  • Action: Immediately segregate all waste contaminated with 2-Chloro-N-(3-ethylbenzyl)acetamide into a dedicated "Halogenated Organic Waste" stream.[9] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, silica gel).

    • Contaminated PPE (gloves, etc.).

    • Rinsate from cleaning contaminated glassware (see Step 4).

  • Rationale: Mixing halogenated waste with non-halogenated waste requires the entire mixture to be treated as halogenated, increasing disposal complexity and cost.[8]

Proper containerization is a self-validating system; a correctly chosen and sealed container prevents leaks and vapor release, ensuring safety during storage and transport.

  • Action: Place all segregated waste into a designated, properly labeled, and leak-proof hazardous waste container.[9] The container must be compatible with the chemical waste.

  • Rationale: The container must remain closed except when actively adding waste to prevent the release of vapors and to be spill-proof.[9]

Clear and accurate labeling is crucial for the safety of everyone who will handle the container, from lab personnel to the final disposal technicians.

  • Action: Label the waste container clearly with the words "Hazardous Waste." List all chemical contents by their full names—do not use abbreviations or formulas.[9] For example: "Hazardous Waste: 2-Chloro-N-(3-ethylbenzyl)acetamide, Dichloromethane, etc."

  • Rationale: Federal and local regulations require accurate labeling for proper handling, transport, and disposal.

  • Action: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The first rinsate is considered acutely hazardous and MUST be collected in the designated halogenated organic waste container. Subsequent rinses can be collected similarly. Do not dispose of rinsate down the drain.[1][4]

  • Rationale: Halogenated organic compounds should not enter the sewer system.[4][8] Collecting the rinsate ensures it is disposed of properly.

In the event of a spill, the immediate priority is to contain the material and protect personnel.

  • Action:

    • Evacuate non-essential personnel from the area.[5]

    • If the spill is significant or involves dust, call your institution's emergency response team.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the material into a hazardous waste container.[4][5] If the material is a solid, moisten it slightly to prevent dusting if appropriate.[4]

    • Decontaminate the spill area and place all cleanup materials into the waste container.

  • Rationale: A prepared spill response minimizes exposure and environmental contamination.

The ultimate disposal of 2-Chloro-N-(3-ethylbenzyl)acetamide must be handled by a licensed and approved waste disposal contractor.

  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.

  • Rationale: The recommended disposal method for this class of compound is high-temperature incineration at an industrial combustion plant.[1][4] This thermal destruction process is a proven technology for halogenated organic wastes.[10] Land disposal of halogenated organic compounds is heavily restricted.[11]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.

References

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Acetamide. PENTA. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.